Zikv-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H42O4 |
|---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-(trityloxymethyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one |
InChI |
InChI=1S/C39H42O4/c1-28-19-22-34-37(2,33(28)21-20-29-24-26-42-36(29)41)25-23-35(40)38(34,3)27-43-39(30-13-7-4-8-14-30,31-15-9-5-10-16-31)32-17-11-6-12-18-32/h4-18,20-21,24,33-35,40H,1,19,22-23,25-27H2,2-3H3/b21-20+/t33-,34+,35-,37+,38+/m1/s1 |
InChI Key |
YMRKCFKUFVIBLB-ZTMLUBLPSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
Origin of Product |
United States |
Foundational & Exploratory
Zikv-IN-2: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zika virus (ZIKV), a member of the Flaviviridae family, has emerged as a significant global health concern, linked to congenital microcephaly and other neurological disorders. The urgent need for effective antiviral therapies has driven extensive research into the discovery of novel ZIKV inhibitors. This technical guide provides an in-depth overview of the discovery and synthesis of two distinct compounds designated as Zikv-IN-2. These compounds, a dehydroandrographolide derivative and a tetrahydroquinoline-fused imidazolone, represent promising scaffolds for the development of anti-ZIKV therapeutics, targeting different viral proteins.
This compound (Compound 3a): A ZIKV NS5 Methyltransferase Inhibitor
Discovery and Rationale
This compound (compound 3a) was identified through the screening of dehydroandrographolide derivatives. Andrographolide and its analogues have shown activity against various flaviviruses, providing a rationale for exploring this chemical space for ZIKV inhibitors.[1] The non-structural protein 5 (NS5) of ZIKV is a crucial enzyme for viral replication, possessing both methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) activities. The MTase domain is responsible for capping the 5' end of the viral RNA, a process essential for RNA stability, translation, and evasion of the host immune system. This compound was discovered to be a potent inhibitor of the ZIKV NS5 MTase.[1]
Quantitative Data
| Compound | Target | IC50 (μM) | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Cell Lines | Reference |
| This compound (3a) | ZIKV NS5 MTase | 38.86 | 6.17 | >200 | >32.4 | Vero, Huh7, A549 | [1] |
Synthesis Pathway
The synthesis of this compound (compound 3a) starts from the natural product andrographolide, which is first converted to dehydroandrographolide. The key step in the synthesis of this compound involves the modification at the C19 position of the dehydroandrographolide backbone with a bulky ether group.[1]
Caption: Synthesis of this compound (Compound 3a).
Experimental Protocols
ZIKV NS5 MTase Inhibition Assay: The inhibitory activity of this compound on ZIKV NS5 MTase was determined using a luminescence-based assay. The assay measures the amount of S-adenosyl-homocysteine (SAH), a product of the methylation reaction.
-
Recombinant ZIKV NS5 MTase domain is incubated with the substrate (e.g., GpppA-RNA) and the methyl donor S-adenosyl-methionine (SAM) in the presence of varying concentrations of this compound.
-
The reaction is allowed to proceed at 37°C for a specified time.
-
The reaction is stopped, and the amount of SAH produced is quantified using a commercially available bioluminescent assay kit.
-
The IC50 value is calculated from the dose-response curve.[1]
Antiviral Activity Assay (EC50): The half-maximal effective concentration (EC50) was determined using a cell-based assay.
-
Vero, Huh7, or A549 cells are seeded in 96-well plates.
-
Cells are infected with ZIKV at a specific multiplicity of infection (MOI).
-
Immediately after infection, cells are treated with serial dilutions of this compound.
-
After incubation for a defined period (e.g., 48 or 72 hours), the expression of a viral protein (e.g., ZIKV E protein) is quantified by methods such as ELISA or Western blot.
-
The EC50 value is calculated from the dose-response curve.[1]
Cytotoxicity Assay (CC50): The half-maximal cytotoxic concentration (CC50) was determined to assess the compound's toxicity to the host cells.
-
Vero, Huh7, or A549 cells are seeded in 96-well plates.
-
Cells are treated with serial dilutions of this compound.
-
After incubation for the same duration as the antiviral assay, cell viability is measured using a standard method such as the MTT or CellTiter-Glo assay.
-
The CC50 value is calculated from the dose-response curve.[1]
Signaling Pathway
ZIKV NS5 MTase plays a role in evading the host's innate immune response. One of the key pathways antagonized by ZIKV is the cGAS-STING signaling pathway, which is crucial for the production of type I interferons (IFNs). ZIKV NS5 has been shown to interact with STING, leading to the suppression of IRF3 phosphorylation and subsequent IFN-β expression. By inhibiting the MTase activity of NS5, this compound can potentially restore the host's innate immune response against the virus.[2][3]
Caption: this compound (3a) mechanism of action.
This compound (Compound 3): A Fused Tricyclic Imidazolone Derivative
Discovery and Rationale
This this compound (compound 3) belongs to a class of fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one. This scaffold was explored as an extension of previously discovered 1H-pyrrolo[1,2-c]imidazol-1-one derivatives that showed antiviral activity. The study aimed to identify novel and potent inhibitors of ZIKV infection.[4][5]
Quantitative Data
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Cell Lines | Reference |
| This compound (3) | 7.4 | >100 (SNB-19)\n>59.2 (Vero) | >13.5 (SNB-19)\n>8.0 (Vero) | SNB-19, Vero | [4][5] |
Synthesis Pathway
The synthesis of this this compound derivative involves a multi-step process starting from commercially available materials. A key feature of the synthesis is the formation of the tricyclic tetrahydroquinoline-fused imidazolone core.[4][5]
Caption: General synthesis of this compound (Compound 3).
Experimental Protocols
Antiviral Activity Assay (EC50): The EC50 for this compound was determined by measuring the reduction of viral protein expression in infected cells.
-
SNB-19 (human glioblastoma) or Vero cells are seeded in 96-well plates.
-
Cells are infected with ZIKV.
-
Infected cells are treated with serial dilutions of this compound (compound 3).
-
After 48 hours of incubation, the levels of ZIKV NS1 or NS5 protein are quantified using Western Blot or ELISA.
-
The EC50 value is calculated based on the reduction in viral protein levels.[4][5]
Cytotoxicity Assay (CC50): The CC50 was determined using a standard cell viability assay.
-
SNB-19 or Vero cells are seeded in 96-well plates.
-
Cells are treated with serial dilutions of this compound (compound 3).
-
After 48 hours of incubation, cell viability is assessed using an MTT assay.
-
The CC50 value is calculated from the dose-response curve.[4][5]
Mechanism of Action
The precise molecular target of this this compound derivative has not been fully elucidated. However, experimental evidence suggests that it acts at a post-entry stage of the viral life cycle, as it was shown to reduce the levels of viral non-structural proteins NS1 and NS5. This indicates that the compound may interfere with viral replication or polyprotein processing. The compound was found not to be virucidal, meaning it does not directly inactivate virus particles.[4][5]
References
- 1. Discovery of dehydroandrographolide derivatives with C19 hindered ether as potent anti-ZIKV agents with inhibitory activities to MTase of ZIKV NS5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. A conserved methyltransferase active site residue of Zika virus NS5 is required for the restriction of STING activation and interferon expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of zika virus infection by fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of zika virus infection by fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: In Silico Modeling of Inhibitor Binding to Zika Virus NS2B-NS3 Protease
A Note to the Reader: Initial searches for a specific inhibitor designated "Zikv-IN-2" did not yield specific results in the public scientific literature. Therefore, this guide has been developed as a comprehensive overview of the methodologies and data related to the in silico modeling of various small-molecule inhibitors binding to the Zika virus (ZIKV) NS2B-NS3 protease. The principles, protocols, and data presented here are representative of the field and can be directly applied to the study of any specific inhibitor, including "this compound" should its structural information become available.
Introduction
The Zika virus (ZIKV), a member of the Flaviviridae family, has emerged as a significant global health concern, linked to severe neurological conditions such as microcephaly in newborns and Guillain-Barré syndrome in adults.[1][2] The ZIKV NS2B-NS3 protease is essential for viral replication, processing the viral polyprotein into functional non-structural proteins.[1][3][4][5] This critical role makes it a prime target for the development of antiviral therapeutics. In silico modeling plays a pivotal role in the discovery and optimization of ZIKV NS2B-NS3 protease inhibitors, providing a computational framework to predict binding affinities, elucidate interaction mechanisms, and guide the design of novel drug candidates.
This technical guide provides a detailed overview of the in silico approaches used to model the binding of small-molecule inhibitors to the ZIKV NS2B-NS3 protease. It is intended for researchers, scientists, and drug development professionals engaged in antiviral research.
The ZIKV NS2B-NS3 Protease: A Key Antiviral Target
The ZIKV NS2B-NS3 protease is a two-component enzyme, consisting of the N-terminal protease domain of the NS3 protein and a cofactor region from the NS2B protein.[4][6] The NS2B cofactor is crucial for the proper folding and catalytic activity of the NS3 protease domain.[4] The active site of the protease contains a catalytic triad of His51, Asp75, and Ser135, which is characteristic of serine proteases.[1][6] The development of inhibitors that can effectively block this active site or allosteric sites is a key strategy in anti-ZIKV drug discovery.[1][5]
In Silico Modeling Workflow for Inhibitor Binding
The computational investigation of inhibitor binding to the ZIKV NS2B-NS3 protease typically follows a multi-step workflow. This process, from initial protein and ligand preparation to detailed binding analysis, is crucial for obtaining reliable and predictive results.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of in silico studies. The following sections outline the typical experimental protocols for key computational experiments.
Protein and Ligand Preparation
-
Protein Structure Retrieval and Preparation: The three-dimensional crystal structure of the ZIKV NS2B-NS3 protease is the starting point for in silico modeling. A commonly used structure is PDB ID: 5H4I.[6] Preparation of the protein structure involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues. This is typically performed using software such as Maestro (Schrödinger) or UCSF Chimera.
-
Ligand Preparation: The 2D structure of the inhibitor is converted to a 3D conformation. This process involves generating a low-energy 3D structure and assigning correct atom types and partial charges. Ligand preparation can be performed using tools like LigPrep (Schrödinger) or the RDKit library in Python.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
-
Grid Generation: A docking grid is defined around the active site or a putative allosteric site of the NS2B-NS3 protease. The grid box should be large enough to accommodate the ligand and allow for conformational sampling.
-
Docking Algorithm: Various docking programs, such as AutoDock Vina, Glide, or DOCK 6, can be used.[6] These programs employ different search algorithms and scoring functions to identify the most favorable binding poses. For example, a standard precision (SP) or extra precision (XP) mode in Glide can be utilized.
-
Pose Analysis: The resulting docking poses are ranked based on their docking scores, which estimate the binding affinity. The top-ranked poses are visually inspected to analyze key interactions, such as hydrogen bonds and hydrophobic contacts, with the active site residues (His51, Asp75, Ser135) and other important residues like Asp83 and Tyr161.[7]
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability.
-
System Setup: The docked protein-ligand complex is placed in a periodic box of water molecules (e.g., TIP3P water model). Counter-ions are added to neutralize the system.
-
Force Field: A suitable force field, such as AMBER or CHARMM, is applied to describe the interatomic interactions.
-
Simulation Protocol: The simulation typically involves an initial energy minimization of the system, followed by a gradual heating phase to the desired temperature (e.g., 300 K) and an equilibration phase. The production run is then performed for a significant duration, often ranging from 100 to 200 nanoseconds or longer, to sample the conformational space of the complex.[8]
-
Trajectory Analysis: The resulting trajectory is analyzed to evaluate the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds formed over time.
Binding Free Energy Calculations
These calculations provide a more accurate estimation of the binding affinity than docking scores.
-
MM/PBSA and MM/GBSA Methods: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods. These approaches calculate the binding free energy by combining molecular mechanics energy terms with solvation free energies. Snapshots from the MD simulation trajectory are used for these calculations.
Quantitative Data Summary
The following tables summarize representative quantitative data from various in silico and in vitro studies on ZIKV NS2B-NS3 protease inhibitors.
Table 1: Molecular Docking and Binding Free Energy of Selected Inhibitors
| Inhibitor | Docking Score (kcal/mol) | Binding Free Energy (MM/GBSA, kcal/mol) | Reference |
| Compound 1 | -7.399 | -64.28 | [9][10] |
| Compound 2 | -8.040 | -55.15 | [9][10] |
| Compound 3 | -5.792 | -50.16 | [9][10] |
| Chlorcyclizine | -24.8 | Not Reported | [6] |
| Curcumin | -117.5 (MVD Score) | Not Reported | [11] |
| Luteolin | -6.85 (AD4 Score) | Not Reported | [11] |
Table 2: In Vitro Inhibitory and Antiviral Activities of Selected Compounds
| Compound | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 3 | 14.01 | 2.15 | >200 | 93.02 | [12][13] |
| Compound 8 | 6.85 | 0.52 | >200 | 384.61 | [12][13] |
| Compound 9 | 14.2 | 3.52 | 61.48 | 17.46 | [12][13] |
| Chlorcyclizine | Not Reported | 69.0 ± 7.3 | >133.2 | 1.9 | [6] |
| RI07 | 14.4 | Not Reported | Not Reported | Not Reported | [14] |
| RI22 | 3.8 | Not Reported | Not Reported | Not Reported | [14] |
Key Interactions and Binding Modes
The interaction between an inhibitor and the ZIKV NS2B-NS3 protease is a complex interplay of various non-covalent forces. The following diagram illustrates the key types of interactions that contribute to the stability of the protein-ligand complex.
Conclusion
In silico modeling is an indispensable tool in the quest for effective antiviral agents against the Zika virus. By integrating techniques such as molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain profound insights into the molecular mechanisms of inhibitor binding to the NS2B-NS3 protease. This knowledge is crucial for the rational design and optimization of potent and specific inhibitors. The workflow and methodologies detailed in this guide provide a robust framework for the computational investigation of ZIKV protease inhibitors, ultimately accelerating the development of much-needed therapeutics to combat this global health threat. While specific data for "this compound" remains elusive in the public domain, the application of these established in silico protocols will be central to characterizing its binding and potential as an antiviral candidate once its structure is known.
References
- 1. Allosteric Inhibitors of Zika Virus NS2B-NS3 Protease Targeting Protease in “Super-Open” Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Envelope Protein-Targeting Zika Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into the Inhibition of Zika Virus NS2B-NS3 Protease by a Small-Molecule Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Zika virus two-component NS2B-NS3 protease and structure-assisted identification of allosteric small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Zika Virus NS2B/NS3 Inhibitors That Prevent Mice from Life-Threatening Infection and Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the inhibitory mechanism of Zika virus NS2B-NS3 protease with dipeptide inhibitors: Insights from molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro and in silico Models to Study Mosquito-Borne Flavivirus Neuropathogenesis, Prevention, and Treatment [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Characterization of Zika virus binding and enhancement potential of a large panel of flavivirus murine monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physiciansweekly.com [physiciansweekly.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Technical Guide: Early-Stage Antiviral Activity of ZIKV Inhibitors
Disclaimer: Initial research did not yield specific public domain data for a compound designated "Zikv-IN-2". To fulfill the structural and technical requirements of this guide, the well-documented Zika virus inhibitor, NITD008 , will be used as a representative example for illustrating early-stage antiviral research core concepts.
This technical guide provides an in-depth overview of the foundational experimental data and methodologies used to characterize the antiviral activity of early-stage Zika virus (ZIKV) inhibitors. The content is tailored for researchers, scientists, and drug development professionals engaged in antiviral research.
Quantitative Antiviral Activity
The antiviral potency and cytotoxic profile of a compound are critical early indicators of its therapeutic potential. These are typically quantified by the half-maximal effective concentration (EC50), the half-maximal inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50).
Table 1: Antiviral Activity and Cytotoxicity of Representative ZIKV Inhibitor NITD008
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| NITD008 | MR766 | Vero 76 | 0.51 | >10 | >19.6 | [1] |
| NITD008 | PRVABC59 | Vero 76 | 0.56 | >10 | >17.9 | [1] |
Note: The Selectivity Index (SI) is a critical measure of a compound's therapeutic window. A higher SI value is desirable, indicating that the compound is effective against the virus at concentrations far below those that are toxic to host cells.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of antiviral drug discovery. The following sections outline the methodologies for key assays used in the characterization of ZIKV inhibitors.
This assay is a common method to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced death or morphological changes (cytopathic effect).
Principle: ZIKV infection of susceptible cell lines, such as Vero 76 cells, leads to observable CPE.[1] Antiviral compounds will inhibit viral replication and thus prevent or reduce the development of CPE. The protective effect can be quantified using cell viability assays.
Materials:
-
Vero 76 cells[1]
-
Zika virus stocks (e.g., MR766, PRVABC59)[1]
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Test compound (e.g., NITD008)
-
Cell viability reagent (e.g., MTS)[2]
-
Plate reader
Procedure:
-
Cell Seeding: Seed Vero 76 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.[3]
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.[4]
-
Treatment and Infection:
-
Remove the growth medium from the cells.
-
Add the diluted compound to the wells. Include a "no compound" control.[4]
-
Infect the cells with ZIKV at a predetermined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.[2][4]
-
Include a "no virus" control to assess compound cytotoxicity.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for CPE to develop in the virus control wells (e.g., 48-72 hours).[2]
-
Quantification of CPE:
-
Data Analysis:
This assay determines the toxicity of a compound by measuring the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[6]
Principle: When cell membranes are compromised due to toxicity, LDH is released into the culture medium. The amount of LDH can be quantified in an enzymatic reaction that results in a color change, which is proportional to the number of damaged cells.
Materials:
-
Host cells (e.g., A549, Vero)
-
96-well cell culture plates
-
Test compound
-
LDH cytotoxicity detection kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a "no compound" control for baseline LDH release and a "maximum LDH release" control (cells lysed with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Measurement:
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Plot the percentage of cytotoxicity against the compound concentration and determine the CC50 value using non-linear regression.[2]
-
This assay helps to determine which stage of the viral life cycle is inhibited by the compound (e.g., entry, replication, or egress).[7][8][9]
Principle: The antiviral compound is added at different time points relative to the viral infection. The effectiveness of the compound at each time point provides insight into its mechanism of action.
Materials:
-
Host cells
-
Zika virus
-
Test compound
-
Control compounds with known mechanisms (e.g., an entry inhibitor)
-
96-well plates
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates and incubate overnight.
-
Synchronized Infection: To synchronize the infection, pre-chill the cells and allow the virus to adsorb at 4°C for 1 hour (attachment phase). Then, wash the cells and shift the temperature to 37°C to allow entry and replication to begin in a synchronized manner.[8][10]
-
Compound Addition at Different Stages:
-
Full-time (Control): Compound is present from 1 hour before infection until the end of the experiment.
-
Entry Phase: Compound is added only during the 1-2 hour virus inoculation period.[7]
-
Post-Entry Phase: Compound is added at various time points after the virus inoculum has been removed (e.g., 2, 4, 6, 8, 12 hours post-infection).[9]
-
-
Incubation: Incubate the plates for a single replication cycle (e.g., 24 hours).[7]
-
Quantification of Viral Inhibition: At the end of the incubation period, quantify the viral yield or viral protein expression. This can be done by:
-
Data Analysis: Plot the percentage of inhibition for each time point. If a compound is an entry inhibitor, it will only be effective when present during the entry phase. If it targets replication, it will lose its effectiveness when added late in the post-entry phase.[9]
Visualizations: Pathways and Workflows
Graphical representations are essential for understanding complex biological processes and experimental designs.
The ZIKV replication cycle involves several stages, from cell entry to the release of new virions.[11][12] NITD008 is an adenosine analog that is believed to inhibit the viral RNA-dependent RNA polymerase (RdRp), a key enzyme for viral genome replication.[1][13]
Caption: Zika Virus replication cycle and the inhibitory action of NITD008 on RNA replication.
The process of screening compounds for antiviral activity follows a logical progression from initial broad screening to more detailed characterization.
Caption: A typical workflow for the high-throughput screening of ZIKV inhibitors.
This diagram illustrates the experimental logic for determining the stage of viral replication targeted by an inhibitor.
Caption: Logical workflow for interpreting results from a time-of-addition assay.
References
- 1. ovid.com [ovid.com]
- 2. In-Depth Characterization of Zika Virus Inhibitors Using Cell-Based Electrical Impedance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. High-Throughput Zika Viral Titer Assay for Rapid Screening of Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The ZIKA Virus Delays Cell Death Through the Anti-Apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broadly Active Antiviral Compounds Disturb Zika Virus Progeny Release Rescuing Virus-Induced Toxicity in Brain Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Compound SBI-0090799 Inhibits Zika Virus Infection by Blocking De Novo Formation of the Membranous Replication Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput Antiviral Assays to Screen for Inhibitors of Zika Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on ZIKV-IN-2 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the preliminary cytotoxic profile of ZIKV-IN-2, a potent inhibitor of the Zika virus (ZIKV) NS5 methyltransferase (MTase). The information presented herein is intended to support further research and development of this compound as a potential antiviral therapeutic.
Quantitative Cytotoxicity and Efficacy Data
The following table summarizes the key quantitative data available for this compound, detailing its inhibitory activity against ZIKV and its effect on host cell viability.
| Parameter | Value (µM) | Description | Cell Line(s) |
| CC50 | >200 | 50% Cytotoxic Concentration: The concentration of this compound that results in a 50% reduction in cell viability. | Vero, Huh7, A549 |
| IC50 | 38.86 | 50% Inhibitory Concentration: The concentration of this compound that inhibits the activity of ZIKV NS5 methyltransferase by 50%. | N/A (Biochemical Assay) |
| EC50 | 6.17 | 50% Effective Concentration: The concentration of this compound that inhibits the expression of the ZIKV envelope (E) protein by 50%.[1] | Not Specified |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the cytotoxicity and antiviral activity of this compound.
Cell Viability (MTT) Assay
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate Vero, Huh7, or A549 cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 96 hours at 37°C with 5% CO2.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
ZIKV E Protein Expression Assay (for EC50 Determination)
This protocol describes a method to determine the 50% effective concentration (EC50) of this compound by measuring the inhibition of ZIKV E protein expression.
-
Cell Seeding and Infection: Seed host cells (e.g., Vero) in a suitable format (e.g., 24-well plate) and allow them to adhere. Infect the cells with ZIKV at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, add serial dilutions of this compound to the wells.
-
Incubation: Incubate the infected and treated cells for a period sufficient for viral protein expression (e.g., 48-72 hours).
-
Immunostaining or Western Blot:
-
Immunostaining: Fix the cells, permeabilize them, and then incubate with a primary antibody specific for the ZIKV E protein. Follow this with a fluorescently labeled secondary antibody.
-
Western Blot: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the ZIKV E protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Quantification:
-
Immunostaining: Quantify the fluorescence intensity or the number of positive cells using a high-content imager or fluorescence microscope.
-
Western Blot: Quantify the band intensity using densitometry.
-
-
Data Analysis: Normalize the E protein expression levels to a housekeeping gene or total protein. The EC50 is calculated by plotting the percentage of inhibition of E protein expression against the compound concentration.
Visualizations
The following diagrams illustrate the experimental workflow for cytotoxicity assessment and the proposed mechanism of action of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Proposed mechanism of action for this compound.
References
A Technical Guide to the Development of Zika Virus NS2B-NS3 Protease Inhibitors as Potential Lead Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Zika virus (ZIKV) as a global health concern, linked to severe neurological complications such as microcephaly in newborns and Guillain-Barré syndrome in adults, has underscored the urgent need for effective antiviral therapies.[1] Currently, no approved vaccine or specific antiviral drug is available to treat ZIKV infection.[2] The ZIKV NS2B-NS3 protease is a well-validated and attractive target for antiviral drug development due to its essential role in viral replication and its high degree of conservation among flaviviruses.[3][4][5] This technical guide provides an in-depth overview of the core principles and methodologies involved in the identification and characterization of ZIKV NS2B-NS3 protease inhibitors as potential lead compounds for drug discovery.
The ZIKV NS2B-NS3 Protease: A Prime Antiviral Target
The ZIKV NS2B-NS3 protein complex is a chymotrypsin-like serine protease crucial for processing the viral polyprotein into individual functional non-structural proteins, a process indispensable for viral replication.[5][6] The NS3 protein contains the protease domain with the catalytic triad (His51, Asp75, and Ser135), while the NS2B cofactor is essential for the proper folding and activity of the protease.[5][6] The dynamic nature of the NS2B cofactor, which can exist in open and closed conformations, presents unique opportunities for the design of allosteric inhibitors that bind to sites other than the active site.[6] Targeting the NS2B-NS3 protease offers a promising strategy for developing specific and potent antiviral agents against ZIKV.[3]
Quantitative Data on ZIKV NS2B-NS3 Protease Inhibitors
The following table summarizes the reported in vitro activities of various small molecule inhibitors targeting the ZIKV NS2B-NS3 protease. These values are critical for the initial assessment and comparison of compound potency and selectivity.
| Compound Class | Inhibitor | Target | Assay Type | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Phenylquinoline & Aminobenzamide | Compound 1 | ZIKV NS2B-NS3 Protease | Enzymatic | 3.8 - 14.4 | - | - | - | [3] |
| Aminothiazolopyridine & Benzofuran | MH1 | ZIKV NS2B-NS3 Protease | Biochemical | 0.44 | - | - | >18-fold vs. other flaviviral proteases | [6] |
| Non-competitive Inhibitors | Compound 1 | ZIKV NS2B-NS3 Protease | Enzymatic & Cellular | - | Potent | - | - | [4] |
| Non-competitive Inhibitors | Compound 2 | ZIKV NS2B-NS3 Protease | Enzymatic & Cellular | - | Potent | - | - | [4] |
| Ribonucleosides | 2'-C-methylcytidine | ZIKV Replication | Phenotypic High-Content Imaging | - | 0.297 | >100 | >337 | [1] |
| Ribonucleosides | Ribavirin | ZIKV Replication | Phenotypic High-Content Imaging | - | 20.8 | >100 | >4.8 | [1] |
| Thiazolidinedione Derivatives | GQ-402 | ZIKV Replication | In vitro | 15.7 | - | - | - | [7] |
| Andrographolide Derivatives | Quinolinoxy-labdane 14 | ZIKV Replication | - | - | 4.5 | - | 19.7 | [8] |
| Andrographolide Derivatives | Quinolinoxy-labdane 15 | ZIKV Replication | - | - | 1.3 | - | 17.5 | [8] |
IC50 (Half-maximal inhibitory concentration): Concentration of an inhibitor that reduces the activity of a biological target by 50%.[9] EC50 (Half-maximal effective concentration): Concentration of a drug that gives half of the maximal response.[10] CC50 (Half-maximal cytotoxic concentration): Concentration of a substance that reduces cell viability by 50%.[9] Selectivity Index (SI): Ratio of CC50 to IC50 or EC50, indicating the therapeutic window of a compound.[9]
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the accurate evaluation of potential ZIKV inhibitors. Below are outlines of key assays.
ZIKV NS2B-NS3 Protease Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified recombinant NS2B-NS3 protease.
-
Principle: A fluorogenic substrate containing a specific cleavage site for the ZIKV protease is used. Upon cleavage by the active enzyme, a fluorescent signal is generated. The reduction in fluorescence in the presence of a test compound indicates inhibition.
-
Methodology:
-
Expression and Purification of Recombinant Protease: The gene encoding the ZIKV NS2B-NS3 protease is cloned into an expression vector and expressed in a suitable host system (e.g., E. coli). The recombinant protein is then purified using affinity chromatography.[11]
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the purified protease, the fluorogenic substrate, and varying concentrations of the test compound.
-
Incubation and Measurement: The reaction is incubated at a specific temperature for a defined period. The fluorescence intensity is then measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[2]
-
Cell-Based Antiviral Assays
These assays assess the ability of a compound to inhibit ZIKV replication in a cellular context.
-
a) Plaque Reduction Assay:
-
Principle: This is a classic virology assay that measures the reduction in the formation of viral plaques (areas of cell death) in a monolayer of susceptible cells.
-
Methodology:
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells) is seeded in multi-well plates.
-
Virus Infection and Compound Treatment: The cells are infected with a known amount of ZIKV in the presence of serial dilutions of the test compound.
-
Overlay and Incubation: After an initial incubation period to allow for viral entry, the medium is replaced with an overlay medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells. The plates are then incubated for several days to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted for each compound concentration.
-
Data Analysis: The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.[12]
-
-
-
b) High-Content Imaging Assay:
-
Principle: This automated imaging-based assay quantifies viral infection by detecting viral antigens within infected cells.[1]
-
Methodology:
-
Cell Culture and Infection: Cells are seeded in multi-well plates and infected with ZIKV in the presence of test compounds.
-
Immunofluorescence Staining: After a set incubation period, the cells are fixed, permeabilized, and stained with an antibody specific for a ZIKV antigen (e.g., Envelope protein). A fluorescently labeled secondary antibody is then used for detection. Cell nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Image Acquisition and Analysis: The plates are imaged using an automated high-content imaging system. Image analysis software is used to quantify the number of infected cells (positive for the viral antigen) and the total number of cells (based on nuclear staining).
-
Data Analysis: The percentage of infected cells is determined for each compound concentration, and the EC50 value is calculated.[1]
-
-
Cytotoxicity Assay
It is crucial to assess the toxicity of test compounds to the host cells to ensure that the observed antiviral activity is not due to a general cytotoxic effect.[9]
-
Principle: Assays like the MTT or CellTiter-Glo assay measure cell viability by quantifying metabolic activity or ATP content, respectively.[13][14]
-
Methodology:
-
Cell Treatment: Cells are incubated with serial dilutions of the test compound in the absence of the virus.
-
Assay Reagent Addition and Incubation: After the incubation period, the assay reagent is added to the wells, and the plates are incubated according to the manufacturer's instructions.
-
Signal Measurement: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration, and the CC50 value is determined.[9]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ZIKV infection and the workflows for inhibitor screening is essential for a comprehensive understanding.
Zika Virus Entry and Replication Cycle
The following diagram illustrates the key steps in the ZIKV life cycle, which can be targeted by antiviral inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A high-throughput cell-based screening method for Zika virus protease inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Inhibitors of Zika Virus NS2B-NS3 Protease Targeting Protease in “Super-Open” Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluating Known Zika Virus NS2B-NS3 Protease Inhibitor Scaffolds via In Silico Screening and Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural Insights into the Inhibition of Zika Virus NS2B-NS3 Protease by a Small-Molecule Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The ZIKA Virus Delays Cell Death Through the Anti-Apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A platform of assays for the discovery of anti-Zika small-molecules with activity in a 3D-bioprinted outer-blood-retina model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: ZIKV NS2B-NS3 Protease Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Zika virus (ZIKV), a member of the Flaviviridae family, has emerged as a significant global health concern due to its association with severe neurological disorders, including microcephaly in newborns and Guillain-Barré syndrome in adults.[1][2][3][4] The ZIKV genome is translated into a single polyprotein that is subsequently cleaved by viral and host proteases to yield functional viral proteins. The viral NS2B-NS3 protease is essential for this process, making it a prime target for the development of antiviral therapeutics.[5][6][7] This document provides detailed protocols for an in vitro fluorescence-based assay to screen for and characterize inhibitors of the ZIKV NS2B-NS3 protease.
Data Presentation: Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several compounds against the ZIKV NS2B-NS3 protease, as determined by in vitro assays.
| Compound | IC50 (μM) | Inhibition Type | Reference |
| Compound 3 | 14.01 | Non-competitive | [8] |
| Compound 8 | 6.85 | Non-competitive | [8] |
| Compound 9 | 14.2 | Non-competitive | [8] |
| LabMol-301 | 7.4 | Not specified | [7] |
| Temoporfin | Not specified | Not specified | [8] |
| JNJ-40418677 | Varies by assay | Not specified | [1] |
| MK-591 | Varies by assay | Not specified | [1] |
| Compound 5 | 5 | Not specified | [6] |
| Compound 12 | 5 | Not specified | [6] |
| Compound 1 | 13-28 | Not specified | [6] |
| Compound 2 | 13-28 | Not specified | [6] |
| Compound 4 | 13-28 | Not specified | [6] |
| Compound 6 | 13-28 | Not specified | [6] |
| Compound 7 | 13-28 | Not specified | [6] |
| Compound 13 | 13-28 | Not specified | [6] |
Experimental Protocols
In Vitro Fluorescence-Based Protease Inhibition Assay
This protocol describes a continuous kinetic assay to measure the inhibition of recombinant ZIKV NS2B-NS3 protease activity using a fluorogenic substrate.
Materials:
-
Recombinant ZIKV NS2B-NS3 protease
-
Fluorogenic substrate (e.g., Bz-Nle-KRR-AMC or Boc-KKR-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.5, 10% glycerol, 0.01% Triton X-100 or 10 mM Tris-HCl pH 7.4, 20% glycerol, 1 mM CHAPS)[9][10]
-
Dilution Buffer (as recommended by the enzyme supplier)
-
Test compounds (dissolved in DMSO)
-
DMSO (as a vehicle control)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader with excitation and emission filters for AMC (typically Ex: 340-360 nm, Em: 440-460 nm)[11]
Protocol:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the desired working concentration in Assay Buffer. A typical final substrate concentration is 5-10 µM.[8][11]
-
Dilute the recombinant ZIKV NS2B-NS3 protease to the desired working concentration in Dilution Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[11]
-
Prepare serial dilutions of the test compounds in DMSO. Then, dilute these further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1% (v/v).
-
-
Assay Procedure:
-
Add 97 µL of a master mix containing Assay Buffer and the fluorogenic substrate to each well of a 96-well plate.[11]
-
Add 1 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells and mix gently.[11]
-
To the "no enzyme" control wells, add 2 µL of Dilution Buffer.[11]
-
Pre-incubate the plate at 37°C for 5-10 minutes.[11]
-
Initiate the enzymatic reaction by adding 2 µL of the diluted ZIKV NS2B-NS3 protease to each well (except for the "no enzyme" controls).[11]
-
Immediately place the plate in the fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 15-30 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[11]
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the progress curves.
-
The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme)) where:
-
V_inhibitor is the reaction velocity in the presence of the test compound.
-
V_no_enzyme is the reaction velocity in the "no enzyme" control well.
-
V_DMSO is the reaction velocity in the DMSO control well.
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Protease Inhibition Assay
This protocol provides an overview of a cell-based assay to assess the activity of ZIKV protease inhibitors in a cellular context. These assays often utilize a reporter system, such as a modified luciferase, that is activated upon cleavage by the ZIKV protease.[1][2][5]
Principle:
A reporter protein (e.g., cyclized firefly luciferase) is engineered to contain a specific ZIKV NS2B-NS3 cleavage site.[1][2][5] When co-expressed in cells with the ZIKV NS2B-NS3 protease, the reporter is cleaved, leading to a measurable signal (e.g., luminescence). Inhibitors of the protease will prevent this cleavage, resulting in a decrease in the signal.
General Workflow:
-
Cell Culture and Transfection:
-
Maintain a suitable cell line (e.g., HEK293T) in appropriate culture conditions.
-
Co-transfect the cells with plasmids encoding the reporter protein and the ZIKV NS2B-NS3 protease.
-
-
Compound Treatment:
-
After transfection, seed the cells into 96-well plates.
-
Treat the cells with various concentrations of the test compounds or DMSO as a control.
-
-
Reporter Assay:
-
After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure the reporter activity (e.g., luminescence using a luminometer).
-
-
Data Analysis:
-
Calculate the percent inhibition based on the reduction in reporter signal in compound-treated cells compared to DMSO-treated controls.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Visualizations
ZIKV Polyprotein Processing by NS2B-NS3 Protease
References
- 1. A high-throughput cell-based screening method for Zika virus protease inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | ZIKV: Epidemiology, infection mechanism and current therapeutics [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. A high-throughput cell-based screening method for Zika virus protease inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating Known Zika Virus NS2B-NS3 Protease Inhibitor Scaffolds via In Silico Screening and Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new Zika protease and polymerase inhibitors through the open science collaboration project OpenZika - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of NS2B-NS3 protease inhibitor that impairs Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the NS2B-NS3 protease from Zika virus after self-cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One Step Beyond: Design of Substrates Spanning Primed Positions of Zika Virus NS2B-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inspiralis.com [inspiralis.com]
Zikv-IN-2: Application Notes and Protocols for Cell-Based ZIKV Replication Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Zikv-IN-2, a known inhibitor of the Zika virus (ZIKV), in cell-based replication assays. This document outlines the inhibitor's characteristics, detailed experimental protocols for its application, and methods for data analysis and interpretation.
Introduction to this compound
This compound is a fused tricyclic derivative of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one, identified as an inhibitor of Zika virus replication. It has been demonstrated to be effective in cell-based assays, reducing the production of infectious virus particles. Studies have shown that this compound does not act through direct virucidal mechanisms, suggesting its mode of action involves the inhibition of intracellular viral replication processes. Western blot and ELISA analyses have confirmed its activity against ZIKV by observing a reduction in the expression of viral proteins such as NS1 and NS5.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound and related compounds have been evaluated in different cell lines. The following table summarizes the key quantitative data from the primary literature[1].
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound (Compound 3) | SNB-19 | 7.40 | >100 | >13.5 |
| This compound (Compound 3) | Vero | 7.40 | 59.2 | 8.0 |
| Zikv-IN-1 (Compound 2) | SNB-19 | 1.56 | >100 | >64.1 |
| Zikv-IN-1 (Compound 2) | Vero | 1.56 | 27.0 | 17.3 |
| Zikv-IN-3 (Compound 7) | SNB-19 | 3.40 | >100 | >29.4 |
| Zikv-IN-3 (Compound 7) | Vero | 3.40 | 68.0 | 20.0 |
| Niclosamide (Positive Control) | SNB-19 | 0.80 | 18.0 | 22.5 |
| Niclosamide (Positive Control) | Vero | 0.80 | 15.0 | 18.8 |
EC50 (50% effective concentration): The concentration of the compound that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index): Calculated as CC50/EC50, a measure of the compound's therapeutic window.
Experimental Protocols
This section provides detailed protocols for evaluating the antiviral activity of this compound in a cell-based ZIKV replication assay.
Materials and Reagents
-
Cell Lines:
-
Vero cells (ATCC CCL-81) - African green monkey kidney epithelial cells.
-
SNB-19 cells - Human glioblastoma cells.
-
-
Zika Virus:
-
PRVABC59 strain (or other desired ZIKV strain).
-
-
Compound:
-
This compound (lyophilized powder).
-
-
Reagents for Cell Culture:
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA.
-
-
Reagents for Plaque Assay:
-
Agarose or Carboxymethylcellulose (CMC).
-
Crystal Violet staining solution.
-
-
Reagents for Western Blot:
-
Primary antibodies against ZIKV NS1 and NS5 proteins.
-
Secondary antibody conjugated to Horseradish Peroxidase (HRP).
-
Protein lysis buffer.
-
SDS-PAGE gels and buffers.
-
Chemiluminescent substrate.
-
-
Reagents for ELISA:
-
ZIKV NS1 antigen ELISA kit.
-
-
Reagents for Cytotoxicity Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.
-
Protocol 1: Cell-Based ZIKV Replication Assay (Plaque Reduction Assay)
This assay determines the EC50 of this compound by quantifying the reduction in infectious virus particles.
1. Cell Seeding:
- Seed Vero cells in 12-well plates at a density of 2 x 10^5 cells/well.
- Incubate at 37°C with 5% CO2 for 24 hours to allow for the formation of a confluent monolayer.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO.
- Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
- Remove the culture medium from the cells and add the diluted compound.
3. Virus Infection:
- Immediately after adding the compound, infect the cells with ZIKV at a Multiplicity of Infection (MOI) of 0.1.
- Incubate for 2 hours at 37°C to allow for viral entry.
4. Overlay and Incubation:
- After the 2-hour incubation, remove the virus-compound mixture.
- Overlay the cells with DMEM containing 2% FBS and 1% carboxymethylcellulose or low-melting-point agarose.
- Incubate the plates at 37°C with 5% CO2 for 3-4 days until plaques are visible.
5. Plaque Visualization and Counting:
- Fix the cells with 4% formaldehyde.
- Stain the cells with 0.1% crystal violet solution.
- Wash the plates and allow them to dry.
- Count the number of plaques in each well.
6. Data Analysis:
- Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
- Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of ZIKV NS1 and NS5 Expression
This protocol assesses the effect of this compound on the expression of viral non-structural proteins.
1. Cell Seeding and Infection:
- Seed SNB-19 or Vero cells in 6-well plates.
- Infect the cells with ZIKV at an MOI of 1.
2. Compound Treatment:
- Treat the infected cells with various concentrations of this compound.
3. Cell Lysis:
- At 24 or 48 hours post-infection, wash the cells with PBS and lyse them with protein lysis buffer.
4. Protein Quantification and Electrophoresis:
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE.
5. Immunoblotting:
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane and probe with primary antibodies against ZIKV NS1 and NS5.
- Incubate with an HRP-conjugated secondary antibody.
6. Detection:
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: ELISA for ZIKV NS1 Secretion
This assay quantifies the amount of secreted ZIKV NS1 protein in the cell culture supernatant.
1. Sample Collection:
- Collect the cell culture supernatant from ZIKV-infected and this compound-treated cells at various time points.
2. ELISA Procedure:
- Follow the manufacturer's instructions for the ZIKV NS1 antigen ELISA kit.
- Briefly, add the collected supernatants to the pre-coated wells and incubate.
- Wash the wells and add the detection antibody.
- Add the substrate and stop solution, then measure the absorbance at the specified wavelength.
3. Data Analysis:
- Generate a standard curve using the provided NS1 standards.
- Determine the concentration of NS1 in the samples based on the standard curve.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This assay determines the CC50 of this compound.
1. Cell Seeding:
- Seed cells in a 96-well plate at an appropriate density.
2. Compound Treatment:
- Treat the cells with serial dilutions of this compound for the same duration as the antiviral assay.
3. MTT Addition and Incubation:
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
4. Formazan Solubilization:
- Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance at a wavelength of 570 nm.
6. Data Analysis:
- Calculate the percentage of cell viability for each compound concentration compared to the untreated control.
- Determine the CC50 value from the dose-response curve.
Visualizations
Caption: Putative mechanism of this compound in the ZIKV replication cycle.
Caption: Workflow for evaluating this compound in cell-based assays.
References
Application Note: High-Throughput Screening Protocol for ZIKV-IN-2 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Zika virus (ZIKV) as a global health concern, linked to severe neurological conditions such as microcephaly in newborns and Guillain-Barré syndrome in adults, has underscored the urgent need for effective antiviral therapies. A promising avenue for the discovery of novel ZIKV inhibitors is the screening of small molecule libraries. This application note provides a detailed protocol for the high-throughput screening (HTS) of analogs of ZIKV-IN-2, a tetrahydroquinoline-fused imidazolone derivative that has demonstrated anti-ZIKV activity.
The non-structural proteins of ZIKV, particularly the NS5 RNA-dependent RNA polymerase (RdRp) and the NS2B-NS3 protease, are essential for viral replication and represent key targets for antiviral drug development.[1] The screening protocol outlined here is a cell-based assay utilizing a ZIKV replicon system expressing a luciferase reporter, which allows for the rapid and sensitive quantification of viral replication inhibition.
Data Presentation
The following table summarizes the antiviral activity of this compound and its analogs against Zika virus, as determined by a plaque reduction assay.[2][3]
| Compound ID | Chemical Name | EC₅₀ (µM)[2][3] | CC₅₀ (µM) | Selectivity Index (SI) |
| (±)-2 | (±)-trans-1-(4-chlorophenyl)-2-phenyl-1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one | 7.8 | N/A | N/A |
| This compound ((±)-3) | (±)-trans-1-(4-bromophenyl)-2-phenyl-1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one | 7.4 | N/A | N/A |
| (±)-7 | (±)-trans-1-(4-methoxyphenyl)-2-phenyl-1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one | 12.5 | N/A | N/A |
Note: N/A indicates that the data was not available in the cited literature. The 50% cytotoxic concentration (CC₅₀) and therefore the Selectivity Index (SI = CC₅₀/EC₅₀) have not been reported for these compounds. Further studies are required to determine the cytotoxicity and therapeutic window of these analogs.
Signaling and Experimental Workflow Diagrams
Zika Virus Replication Cycle
The following diagram illustrates the key stages of the Zika virus replication cycle within a host cell. This process is the target of many antiviral strategies, including the inhibition of viral protein synthesis and RNA replication.
Caption: A diagram of the Zika virus replication cycle in a host cell.
High-Throughput Screening Workflow
The workflow for the primary screening of this compound analogs is depicted below. This process is designed to efficiently identify compounds that inhibit ZIKV replication in a cell-based assay.
Caption: A workflow for high-throughput screening of this compound analogs.
Experimental Protocols
Cell-Based ZIKV Replicon Luciferase Assay
This protocol is adapted from established high-throughput screening methods for ZIKV inhibitors and is suitable for the primary screening of this compound analogs.[1]
a. Materials:
-
Cell Line: Baby Hamster Kidney (BHK-21) cells stably expressing a ZIKV replicon with a Renilla luciferase reporter gene (BHK-21-ZIKV-Rep).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: White, opaque, 96-well or 384-well microplates.
-
Compound Plates: 96-well or 384-well plates containing this compound analogs dissolved in 100% Dimethyl Sulfoxide (DMSO).
-
Reagents:
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Renilla Luciferase Assay System
-
CellTiter-Glo® Luminescent Cell Viability Assay (for cytotoxicity)
-
-
Positive Control: A known ZIKV inhibitor (e.g., Sofosbuvir).
-
Negative Control: 100% DMSO.
b. Protocol:
-
Cell Seeding:
-
Culture BHK-21-ZIKV-Rep cells to 80-90% confluency.
-
Trypsinize the cells, resuspend in culture medium, and count.
-
Seed the cells into the white, opaque assay plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogs in 100% DMSO in the compound plates.
-
Using an automated liquid handler, transfer 100 nL of each compound dilution to the corresponding wells of the assay plates. The final DMSO concentration should not exceed 0.5%.
-
Include wells with the positive control and negative control (DMSO only).
-
-
Incubation:
-
Incubate the assay plates at 37°C in a 5% CO₂ incubator for 48 hours.
-
-
Luciferase Assay:
-
Equilibrate the assay plates and the Renilla Luciferase Assay Reagent to room temperature.
-
Add 100 µL of the Renilla Luciferase Assay Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 2 minutes.
-
Measure the luminescence signal using a microplate luminometer.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Signal_compound is the luminescence signal in the presence of the test compound.
-
Signal_DMSO is the average luminescence signal of the DMSO-treated wells (negative control).
-
Signal_background is the average luminescence signal of wells with no cells.
-
Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further analysis.
-
Cytotoxicity Assay (MTT or CellTiter-Glo®)
a. Protocol:
-
Seed BHK-21 cells (or another relevant cell line) in a clear 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Add serial dilutions of the hit compounds to the cells.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
For MTT assay, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay, add 100 µL of the reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
Secondary Assay: Plaque Reduction Assay
This assay is used to confirm the antiviral activity of the hit compounds against infectious ZIKV.
a. Materials:
-
Cell Line: Vero cells.
-
Virus: Zika virus (e.g., MR766 strain).
-
Overlay Medium: 2X MEM containing 4% FBS and 1% low-melting-point agarose.
b. Protocol:
-
Seed Vero cells in 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the hit compounds and mix with a known titer of ZIKV.
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Infect the Vero cell monolayers with the virus-compound mixture for 1 hour.
-
Remove the inoculum and add 2 mL of the overlay medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 4-5 days).
-
Fix the cells with 4% formaldehyde and stain with crystal violet.
-
Count the number of plaques and calculate the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Conclusion
The protocols and data presented in this application note provide a framework for the high-throughput screening and initial characterization of this compound analogs as potential Zika virus inhibitors. The cell-based replicon assay offers a robust and scalable method for primary screening, while the plaque reduction assay serves as a crucial secondary validation step. Further investigation into the cytotoxicity and mechanism of action of promising lead compounds will be essential for their advancement as potential therapeutic agents against Zika virus infection. The observation that this compound and its analogs reduce the expression of ZIKV NS1 and NS5 proteins suggests that these compounds interfere with viral replication, although their precise molecular target remains to be elucidated.[2]
References
Step-by-Step Guide for Zikv-IN-2 Solubility Preparation
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a detailed guide for the preparation of Zikv-IN-2, a small molecule inhibitor of interest for Zika virus (ZIKV) research. Due to the limited availability of specific solubility data for this compound, this guide is based on established protocols for structurally similar compounds, specifically quinolinone derivatives, and general best practices for handling small molecule inhibitors in a research setting.
This compound, with the chemical name (1R,3aS)-2-anilino-1-(3-hydroxy-4-methoxyphenyl)-1,3a,4,5-tetrahydroimidazo[1,5-a]quinolin-3-one, is a complex heterocyclic molecule. Such compounds are often characterized by poor aqueous solubility. Therefore, proper preparation is critical for obtaining reliable and reproducible results in biological assays.
Physicochemical Properties of this compound
A summary of the computed physicochemical properties of this compound is provided in the table below. These values suggest that the compound is likely to have low water solubility.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₃N₃O₃ | PubChem[1] |
| Molecular Weight | 401.5 g/mol | PubChem[1] |
| XLogP3 | 4.9 | PubChem[1] |
Experimental Protocols
I. Preparation of a High-Concentration Stock Solution of this compound
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which is a standard procedure for compounds with poor aqueous solubility.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Determine the Desired Stock Concentration: A typical starting stock concentration for a novel small molecule inhibitor is 10 mM.
-
Calculate the Required Mass: Based on the molecular weight of this compound (401.5 g/mol ), calculate the mass of the compound needed to prepare the desired volume of stock solution.
-
Example for 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 401.5 g/mol = 0.004015 g = 4.015 mg
-
-
-
Weigh the Compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the appropriate volume of 100% DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Close the tube tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all solid material has dissolved.
-
If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied. Gentle warming (up to 37°C) may also aid dissolution, but caution should be exercised to avoid compound degradation.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
II. Preparation of Working Solutions for In Vitro Assays
This protocol outlines the preparation of working solutions of this compound for use in cell-based or enzymatic assays. It is crucial to maintain a low final concentration of DMSO in the assay to avoid solvent-induced toxicity or artifacts.
Materials:
-
10 mM this compound stock solution in DMSO
-
100% DMSO, anhydrous, cell culture grade
-
Appropriate aqueous assay buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Serial Dilutions in DMSO: Prepare intermediate dilutions of the 10 mM stock solution in 100% DMSO. This is done to avoid precipitation that can occur when a highly concentrated DMSO stock is diluted directly into an aqueous buffer.
-
Example: To prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in 100% DMSO.
-
-
Final Dilution in Assay Buffer:
-
Add the desired volume of the DMSO-diluted this compound to the final aqueous assay buffer.
-
The final concentration of DMSO in the assay should typically be kept at or below 0.5% to minimize solvent effects.
-
Example: To prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM stock solution to 999 µL of the assay buffer.
-
-
Control Samples: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples.
Mandatory Visualizations
Zika Virus Replication Cycle and Potential Targets for Inhibition
The following diagram illustrates a simplified workflow for the discovery of Zika virus inhibitors, highlighting the key viral enzymes, NS2B-NS3 protease and NS5 polymerase, as potential targets.
Caption: Workflow for the discovery of Zika virus inhibitors.
Proposed Signaling Pathway of Zika Virus Interference with Host Cell Machinery
The following diagram depicts a simplified representation of the Zika virus's interaction with the host cell during entry and replication, which are processes that can be targeted by inhibitors.
Caption: Zika virus entry and replication pathway with potential inhibitor targets.
References
Application Notes and Protocols for ZIKV Inhibitors in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a compound specifically named "Zikv-IN-2" did not yield public data. The following application notes and protocols are based on a representative and well-characterized class of Zika virus (ZIKV) inhibitors, pyrimidine derivatives, and a specific example, DENV-2/ZIKV-IN-1 , which has demonstrated potent anti-ZIKV activity.
Application Notes
Introduction to Pyrimidine Derivatives as ZIKV Inhibitors
Pyrimidine derivatives are a class of heterocyclic organic compounds that have shown significant promise as antiviral agents against a range of viruses, including Zika virus (ZIKV) and Dengue virus (DENV).[1] These compounds are of particular interest due to their ability to target key viral processes. One of the primary mechanisms of action for several pyrimidine-based inhibitors is the interference with viral entry into the host cell.[1][2]
The ZIKV envelope (E) protein is crucial for the initial stages of infection, mediating attachment to host cell receptors and subsequent fusion of the viral and endosomal membranes.[3] Pyrimidine derivatives have been identified that bind to the E protein, preventing the conformational changes necessary for membrane fusion, thereby halting the infection at an early stage.
DENV-2/ZIKV-IN-1 is a specific pyrimidine analog that has demonstrated potent inhibitory activity against both ZIKV and DENV-2, making it a valuable tool for studying flavivirus entry and a potential lead compound for therapeutic development.[3][4]
Mechanism of Action: Inhibition of Viral Entry
The antiviral activity of pyrimidine derivatives like DENV-2/ZIKV-IN-1 against ZIKV is primarily attributed to the inhibition of virus entry.[2] This process can be dissected into several steps:
-
Binding to the Viral Envelope (E) Protein: The inhibitor is thought to bind to a pocket on the surface of the ZIKV E protein.
-
Stabilization of the Pre-fusion Conformation: This binding likely stabilizes the E protein in its pre-fusion conformation.
-
Inhibition of Membrane Fusion: By preventing the low-pH-triggered conformational changes of the E protein within the endosome, the inhibitor effectively blocks the fusion of the viral membrane with the endosomal membrane.
-
Prevention of Viral RNA Release: As a result, the viral genomic RNA is not released into the cytoplasm, and the infection is aborted.
This mechanism makes these compounds excellent tools for dissecting the early events of the ZIKV replication cycle.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative pyrimidine-based ZIKV inhibitors.
Table 1: Antiviral Activity of DENV-2/ZIKV-IN-1
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| DENV-2/ZIKV-IN-1 | ZIKV | Vero | 2.4 | [3] |
| DENV-2/ZIKV-IN-1 | DENV-2 | Vero | 1.4 | [3] |
EC50 (Half-maximal Effective Concentration) is the concentration of the drug that inhibits 50% of viral activity.
Table 2: Antiviral Activity and Cytotoxicity of Other Pyrimidine-based ZIKV Inhibitors
| Compound | ZIKV Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrimidine Derivative 6 | Not Specified | Vero | 5.1 | 39 | 7.6 | [5] |
| Pyrimidine Derivative 13 | Not Specified | Vero | 6.5 | >50 | >7.7 | [5] |
| 6-Azauridine | Not Specified | Huh-7 | 2.3 | >50 | >21.7 | [1] |
| 5-Fluorouracil | Not Specified | Huh-7 | 14.3 | >50 | >3.5 | [1] |
IC50 (Half-maximal Inhibitory Concentration) is the concentration of the drug that inhibits 50% of the viral replication. CC50 (Half-maximal Cytotoxic Concentration) is the concentration of the drug that causes 50% cell death. Selectivity Index (SI) = CC50/IC50.
Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying the inhibition of infectious virus production.
Materials:
-
Vero cells
-
Complete MEM (with 10% FBS, Penicillin/Streptomycin)
-
Serum-free MEM
-
ZIKV stock of known titer (PFU/mL)
-
DENV-2/ZIKV-IN-1 (or other pyrimidine inhibitor)
-
12-well plates
-
Agarose or Methylcellulose overlay medium
-
Neutral Red or Crystal Violet stain
Procedure:
-
Cell Seeding: Seed Vero cells in 12-well plates at a density that will result in a confluent monolayer the next day.
-
Compound Dilution: Prepare serial dilutions of DENV-2/ZIKV-IN-1 in serum-free MEM.
-
Virus-Compound Incubation: Mix the diluted compound with a standardized amount of ZIKV (e.g., 100 Plaque Forming Units - PFU) and incubate for 1 hour at 37°C to allow the inhibitor to bind to the virus.
-
Infection: Remove the growth medium from the Vero cell monolayer and infect with the virus-compound mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Overlay: After the incubation, remove the inoculum and overlay the cells with medium containing 1% low-melting-point agarose or methylcellulose.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 4-5 days until plaques are visible.
-
Staining and Counting:
-
For Neutral Red staining, add the stain and incubate for 2-3 hours, then remove the excess stain before counting the plaques.
-
For Crystal Violet staining, first, fix the cells with 4% formaldehyde, then stain with 0.1% crystal violet solution. Wash the plates and allow them to dry before counting.
-
-
Data Analysis: Count the number of plaques in each well. The percentage of inhibition is calculated as: [1 - (Number of plaques in treated wells / Number of plaques in untreated virus control wells)] x 100. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Reporter Virus Neutralization Assay
This is a high-throughput method for assessing viral inhibition using a ZIKV reporter virus that expresses a luciferase or fluorescent protein.
Materials:
-
Vero or Huh-7 cells
-
ZIKV reporter virus (e.g., ZIKV-Rluc)
-
96-well white or black plates (for luminescence or fluorescence, respectively)
-
DENV-2/ZIKV-IN-1
-
Luciferase substrate (e.g., Renilla-Glo)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate one day prior to the experiment.
-
Compound Dilution: Prepare serial dilutions of the inhibitor in assay medium.
-
Virus-Compound Incubation: Mix the diluted compound with the ZIKV reporter virus and incubate for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the cells and incubate for 48 hours at 37°C.
-
Signal Measurement:
-
For luciferase reporter viruses, lyse the cells and add the luciferase substrate according to the manufacturer's instructions. Measure the luminescence.
-
For fluorescent reporter viruses, measure the fluorescence directly on a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated based on the reduction in reporter signal in treated wells compared to untreated virus control wells. The EC50 is calculated from the dose-response curve.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay determines the toxicity of the compound to the host cells.[6][7][8][9][10]
Materials:
-
Vero cells (or other relevant cell line)
-
96-well plates
-
DENV-2/ZIKV-IN-1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the inhibitor to the cells and incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570-590 nm.[10]
-
Data Analysis: The percentage of cytotoxicity is calculated as: [1 - (Absorbance of treated wells / Absorbance of untreated cell control wells)] x 100. The CC50 is determined from the dose-response curve.
Visualizations
Caption: Simplified ZIKV Replication Cycle.
References
- 1. Antiviral Agents in Development for Zika Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral drug discovery: Pyrimidine entry inhibitors for Zika and dengue viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Zika Virus Inhibitors Based on a 1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a high-throughput colorimetric Zika virus infection assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: Assessing the Efficacy of ZIKV-IN-2 in a Zika Virus Replicon System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zika virus (ZIKV), a member of the Flaviviridae family, is a significant global health concern due to its association with congenital abnormalities, such as microcephaly, and neurological disorders in adults.[1][2] The development of effective antiviral therapeutics is a critical priority. ZIKV replicon systems have emerged as powerful and safe tools for antiviral drug discovery and development.[1][3] These systems contain the viral non-structural proteins necessary for RNA replication but lack the structural proteins, rendering them incapable of producing infectious virus particles.[4] This allows for the study of viral replication in a BSL-2 laboratory setting. Typically, a reporter gene, such as luciferase, is incorporated into the replicon, providing a quantifiable readout of viral replication.[1][5][4]
These application notes provide a detailed methodology for assessing the efficacy of a hypothetical antiviral compound, ZIKV-IN-2, against a Zika virus replicon system. The protocols described herein cover the determination of antiviral activity, cytotoxicity, and the effect on viral RNA levels.
Principle of the Assays
The primary method for assessing the efficacy of this compound is a cell-based assay utilizing a stable cell line harboring a ZIKV replicon that expresses a reporter gene (e.g., Renilla luciferase).[1][5] The level of reporter gene expression is directly proportional to the extent of viral replicon replication. A reduction in the reporter signal in the presence of this compound indicates inhibition of viral replication. To ensure that the observed antiviral effect is not due to cytotoxicity, a parallel assay is performed to measure cell viability.[6][7] Finally, quantitative reverse transcription PCR (qRT-PCR) is employed to directly quantify the impact of the compound on the levels of viral RNA.[8][9][10]
Core Experimental Workflow
References
- 1. Development of a replicon cell line-based high throughput antiviral assay for screening inhibitors of Zika virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Zika Virus Replicons for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zika Virus Replicons for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. A highly sensitive strand-specific multiplex RT-qPCR assay for quantitation of Zika virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Optimization of qRT-PCR assay for Zika virus detection in human serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zikv-IN-2: An Experimental Antiviral for Zika Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zika virus (ZIKV), a mosquito-borne flavivirus, has emerged as a significant global health concern due to its association with congenital microcephaly and other neurological disorders. The development of effective antiviral therapeutics is a critical public health priority. Zikv-IN-2 is a novel investigational inhibitor targeting the ZIKV NS5 protein, a key component of the viral replication complex. These application notes provide detailed protocols for the preclinical evaluation of this compound in established animal models of ZIKV infection.
Mechanism of Action
This compound is a potent and selective inhibitor of the ZIKV NS5 protein. The NS5 protein is crucial for viral replication and immune evasion. Specifically, ZIKV NS5 targets the host protein STAT2 for proteasomal degradation, thereby suppressing the type I and type III interferon (IFN) signaling pathways, which are critical for the innate antiviral response. By inhibiting NS5, this compound is hypothesized to restore the host's innate immune response, leading to reduced viral replication and pathogenesis.
ZIKV NS5-Mediated Immune Evasion Signaling Pathway
Application Notes and Protocols for Zikv-IN-2 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zika virus (ZIKV), a member of the Flaviviridae family, has emerged as a significant global health concern, linked to severe neurological complications such as microcephaly in newborns and Guillain-Barré syndrome in adults. The absence of approved vaccines or specific antiviral therapies underscores the urgent need for new treatment strategies. Zikv-IN-2 is a novel inhibitor of Zika virus with a reported half-maximal effective concentration (EC50) of 7.4 μM in SNB-19 cells.[1][2] Western blot and ELISA analyses have shown that this compound reduces the expression of the viral non-structural proteins NS1 and NS5, suggesting a mechanism of action that interferes with viral replication post-entry.[1] This positions this compound as a promising candidate for antiviral development.
Combination therapy, a cornerstone of treatment for other viral infections like HIV and HCV, offers several potential advantages over monotherapy. These include the potential for synergistic or additive antiviral effects, a reduction in the effective dose of individual agents (which can limit toxicity), and a higher barrier to the development of drug-resistant viral variants. This document provides detailed application notes and protocols for evaluating this compound in combination with other antiviral agents that target different stages of the ZIKV life cycle.
Data Presentation: Antiviral Profiles of Selected Agents
The following table summarizes the in vitro antiviral activity of this compound and other selected antiviral agents against Zika virus. The selection of agents for combination studies should ideally involve compounds with distinct mechanisms of action to maximize the potential for synergistic interactions.
| Compound | Viral Target/Mechanism of Action | Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| This compound | NS5 RNA-dependent RNA polymerase (putative) | SNB-19 | 7.4 | >100 | >13.5 | [1] |
| Sofosbuvir | NS5 RNA-dependent RNA polymerase | Huh-7, Jar, SH-Sy5y | 0.4 - 5 | Not Reported | Not Reported | [3] |
| NITD008 | NS5 RNA-dependent RNA polymerase | Vero | 0.28 - 0.95 | >10 (in BHK) | >10.5 | [1][3] |
| Compound 8 (NS2B-NS3 Protease Inhibitor) | NS2B-NS3 Protease | Vero | 0.52 | >200 | >384.6 | [4][5] |
| Chloroquine | Endosomal Acidification (Entry) | Vero | 9.82 | 94.95 - 134.54 | ~9.7 - 13.7 | [2][3] |
| Emricasan | Host Caspases (Neuroprotective) | SNB-19 | 0.13 - 0.9 | Not Reported | Not Reported | [6][7] |
Note: EC50 (50% effective concentration), CC50 (50% cytotoxic concentration), and SI (Selectivity Index = CC50/EC50) values can vary significantly between different cell lines and assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
Protocol for Determining Antiviral Activity using Plaque Reduction Neutralization Test (PRNT)
This protocol is a standard method to quantify the infectious virus titer and determine the EC50 of antiviral compounds.
Materials:
-
Vero cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Zika virus stock of known titer (PFU/mL)
-
Antiviral compounds (this compound and combination agents)
-
24-well or 12-well tissue culture plates
-
Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.6% SeaPlaque agarose)
-
Neutral Red or Crystal Violet staining solution
-
Phosphate Buffered Saline (PBS)
-
Formalin (10%) for fixation
Procedure:
-
Cell Seeding: Seed Vero cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Dilution: Prepare serial dilutions of the antiviral compound in a serum-free medium.
-
Virus-Compound Incubation: Mix a standardized amount of Zika virus (e.g., 50-100 plaque-forming units, PFU) with each dilution of the compound. Also, include a virus-only control (no drug). Incubate this mixture at 37°C for 1 hour.
-
Infection: Aspirate the growth medium from the confluent Vero cell monolayers. Inoculate the cells in duplicate with the virus-compound mixture.
-
Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to allow for virus adsorption.
-
Overlay Application: After the adsorption period, aspirate the inoculum and add 1 mL of the overlay medium to each well. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days, or until plaques are visible.
-
Fixation and Staining:
-
Fix the cells by adding 10% formalin to each well and incubating for at least 2 hours.
-
Carefully remove the agarose plugs.
-
Stain the cell monolayer with 0.1% Crystal Violet solution for 10-15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
-
Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated relative to the virus-only control. The EC50 is determined by plotting the percent inhibition against the drug concentration and using non-linear regression analysis.[8][9][10]
Protocol for Quantifying Viral RNA by qRT-PCR
This protocol is used to measure the amount of viral RNA in cell culture supernatants or cell lysates, providing a measure of viral replication.
Materials:
-
Samples from infected cell cultures (supernatant or cell lysate)
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
One-step qRT-PCR kit (e.g., TaqPath 1-Step RT-qPCR Master Mix)
-
ZIKV-specific primers and probe
-
Real-time PCR instrument
-
RNase-free water, tubes, and pipette tips
Procedure:
-
RNA Extraction: Extract viral RNA from 150-200 µL of sample using a commercial kit according to the manufacturer’s instructions. Elute the RNA in RNase-free water.[11][12]
-
qRT-PCR Reaction Setup: Prepare the reaction mixture in a 96-well PCR plate on ice. For each reaction, combine the one-step RT-qPCR master mix, forward primer, reverse primer, probe, and the extracted RNA template. Include a no-template control (NTC) and a positive control (known quantity of ZIKV RNA).
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument with the following typical cycling conditions:
-
Reverse Transcription: 50°C for 10-20 minutes
-
Polymerase Activation: 95°C for 5-10 minutes
-
PCR Amplification (40-45 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute (acquire fluorescence data)[13]
-
-
-
Data Analysis: The instrument software will generate amplification plots and cycle threshold (Ct) values. A standard curve generated from serial dilutions of a known quantity of viral RNA can be used to quantify the number of viral genome copies in each sample.
Protocol for Assessing Antiviral Synergy using a Checkerboard Assay
This assay is used to evaluate the interaction between two antiviral compounds.
Materials:
-
96-well tissue culture plates
-
Susceptible host cells (e.g., Vero, SNB-19)
-
Zika virus
-
Antiviral agents A (this compound) and B (combination drug)
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo) or method for quantifying viral yield (e.g., qRT-PCR, PRNT)
Procedure:
-
Plate Setup:
-
Prepare serial dilutions of Drug A (e.g., this compound) horizontally across the plate.
-
Prepare serial dilutions of Drug B vertically down the plate.
-
The result is a matrix where each well has a unique combination of concentrations of the two drugs.
-
Include controls for each drug alone (in one row and one column) and a no-drug control.[14][15][16]
-
-
Cell Seeding and Infection: Seed cells into the 96-well plate. After cell adherence, infect the cells with ZIKV at a pre-determined multiplicity of infection (MOI).
-
Drug Addition: After a 1-hour virus adsorption period, remove the inoculum and add the media containing the pre-diluted drug combinations to the corresponding wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Assay Readout: Quantify the antiviral effect in each well. This can be done by measuring cell viability (e.g., MTT assay, where higher viability indicates greater inhibition of virus-induced cell death) or by quantifying the viral load in the supernatant of each well via qRT-PCR or a plaque assay.
-
Data Analysis (Calculation of Combination Index):
-
The Fractional Inhibitory Concentration (FIC) is calculated for each drug:
-
FIC of Drug A = (EC50 of Drug A in combination) / (EC50 of Drug A alone)
-
FIC of Drug B = (EC50 of Drug B in combination) / (EC50 of Drug B alone)
-
-
The Combination Index (CI) is the sum of the FICs: CI = FIC of Drug A + FIC of Drug B .
-
Interpretation of CI values:
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism[17]
-
-
Protocol for Determining Cytotoxicity using MTT Assay
This protocol measures the effect of the compounds on host cell metabolic activity to determine cytotoxicity (CC50).
Materials:
-
96-well tissue culture plates
-
Host cells for testing
-
Antiviral compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[18][19][20]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. The CC50 is the compound concentration that reduces cell viability by 50%, determined by non-linear regression analysis.
Visualizations
Caption: Workflow for testing antiviral combinations.
Caption: ZIKV life cycle with antiviral targets.
Caption: ZIKV antagonism of IFN signaling.
References
- 1. Adenosine Analog NITD008 Is a Potent Inhibitor of Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine, an Endocytosis Blocking Agent, Inhibits Zika Virus Infection in Different Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of NS2B-NS3 protease inhibitor that impairs Zika virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of small molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 9. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
- 10. Plaque reduction neutralization tests [bio-protocol.org]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for ZIKV-IN-2 Resistance Mutation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zika virus (ZIKV), a member of the Flavivirus genus, is a mosquito-borne pathogen that has emerged as a significant global health concern. Infection can lead to congenital Zika syndrome, including microcephaly in newborns, and neurological complications such as Guillain-Barré syndrome in adults. The viral non-structural protein 5 (NS5) is a highly conserved enzyme essential for viral replication, possessing both methyltransferase and RNA-dependent RNA polymerase (RdRp) activities. Its crucial role and lack of a human homolog make the NS5 RdRp an attractive target for antiviral drug development.
ZIKV-IN-2 is a novel, non-nucleoside inhibitor targeting the ZIKV NS5 RdRp. As with any antiviral agent, the emergence of drug resistance is a critical concern that can limit its clinical efficacy. Understanding the genetic basis of resistance to this compound is paramount for its development as a therapeutic agent. This document provides a comprehensive set of protocols for the in vitro selection and characterization of this compound resistance mutations. The methodologies described herein will enable researchers to identify resistance-conferring mutations, assess their impact on viral fitness, and elucidate the molecular mechanisms of resistance.
In Vitro Selection of this compound Resistant Virus
This protocol describes the serial passage of ZIKV in the presence of escalating concentrations of this compound to select for resistant variants.
1.1. Materials
-
Zika virus stock (e.g., PRVABC59 strain)
-
Vero E6 cells (or other susceptible cell line, e.g., Huh7)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
6-well plates
-
Incubator (37°C, 5% CO2)
1.2. Protocol
-
Initial Infection:
-
Seed Vero E6 cells in 6-well plates at a density that will result in 80-90% confluency on the day of infection.
-
Infect the cells with ZIKV at a multiplicity of infection (MOI) of 0.01 in the presence of this compound at a concentration equal to the EC50 (50% effective concentration). Include a parallel culture with DMSO as a vehicle control.
-
Incubate for 1 hour at 37°C, then remove the inoculum and add fresh medium containing this compound or DMSO.
-
Incubate the plates at 37°C with 5% CO2.
-
-
Serial Passage:
-
Monitor the cells daily for the appearance of cytopathic effect (CPE).
-
When 75-100% CPE is observed in the this compound-treated wells (or at a fixed time point, e.g., 4-5 days post-infection if CPE is significantly delayed), harvest the supernatant. This is Passage 1 (P1).
-
Clarify the supernatant by centrifugation at 3,000 x g for 10 minutes to remove cell debris.
-
Use the clarified supernatant to infect fresh Vero E6 cells. For the subsequent passage, use a 2-fold higher concentration of this compound.
-
Repeat the passaging process. If CPE is not observed, continue to incubate for up to 7 days before harvesting and passaging.
-
If the virus is eliminated at a certain concentration, the passage should be repeated with the previous, lower concentration of the inhibitor.
-
Continue this process for 10-20 passages, gradually increasing the concentration of this compound. The virus from the DMSO control wells should be passaged in parallel.
-
-
Virus Stock Generation:
-
After a significant increase in the EC50 is observed, or after a predetermined number of passages, generate a larger stock of the resistant virus by infecting a larger culture of Vero E6 cells.
-
Titer the resistant and wild-type virus stocks using a plaque assay.
-
Phenotypic Characterization of Resistant Virus
2.1. Plaque Assay for Virus Titer and EC50 Determination
This assay is used to quantify the infectious virus titer and to determine the concentration of this compound required to inhibit plaque formation by 50% (EC50).
2.1.1. Materials
-
Wild-type and this compound resistant ZIKV stocks
-
Vero E6 cells
-
12-well plates
-
Complete growth medium
-
Overlay medium (e.g., MEM containing 2% FBS and 1.2% Avicel or carboxymethylcellulose)
-
This compound
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formaldehyde (3.7%)
2.1.2. Protocol
-
Seed Vero E6 cells in 12-well plates to achieve a confluent monolayer on the day of infection.
-
Prepare 10-fold serial dilutions of the virus stocks.
-
For EC50 determination, pre-incubate the virus dilution that yields 50-100 plaques with serial dilutions of this compound for 1 hour at 37°C.
-
Remove the growth medium from the cells and infect with 200 µL of the virus dilutions (for titration) or the virus-drug mixture (for EC50).
-
Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Remove the inoculum and add 1 mL of overlay medium. For EC50 determination, the overlay medium should also contain the corresponding concentrations of this compound.
-
Incubate for 4-5 days at 37°C with 5% CO2.
-
Fix the cells with 3.7% formaldehyde for at least 1 hour.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the plaques and calculate the virus titer in plaque-forming units per milliliter (PFU/mL). For EC50, plot the percentage of plaque reduction against the drug concentration and determine the EC50 value using non-linear regression analysis.
2.2. Viral Growth Kinetics
This protocol assesses the replication fitness of the resistant virus compared to the wild-type virus in the absence of the inhibitor.
2.2.1. Materials
-
Wild-type and this compound resistant ZIKV stocks
-
Vero E6 cells
-
24-well plates
-
Complete growth medium
2.2.2. Protocol
-
Seed Vero E6 cells in 24-well plates.
-
Infect the cells in triplicate with wild-type or resistant ZIKV at a low MOI (e.g., 0.01) for a multi-step growth curve or a high MOI (e.g., 3-5) for a one-step growth curve.
-
After a 1-hour adsorption period, wash the cells three times with PBS to remove unattached virus and add fresh complete growth medium.
-
Collect supernatant at various time points post-infection (e.g., 0, 12, 24, 48, 72, 96 hours).
-
Determine the virus titer at each time point using a plaque assay.
-
Plot the viral titers over time to generate the growth curves.
Genotypic Characterization of Resistance Mutations
3.1. RNA Extraction, RT-PCR, and Sanger Sequencing of the NS5 Gene
This protocol is for identifying mutations in the NS5 gene of the resistant virus.
3.1.1. Materials
-
Supernatant from wild-type and resistant ZIKV cultures
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
One-step RT-PCR kit
-
Primers flanking the ZIKV NS5 gene
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
3.1.2. Protocol
-
Extract viral RNA from the clarified supernatant of infected cell cultures.
-
Perform one-step RT-PCR using primers designed to amplify the entire coding region of the NS5 gene. It may be necessary to amplify the gene in several overlapping fragments.
-
Analyze the RT-PCR products by agarose gel electrophoresis to confirm the correct size.
-
Purify the PCR products.
-
Send the purified PCR products and sequencing primers for Sanger sequencing.
-
Align the nucleotide and deduced amino acid sequences of the NS5 gene from the resistant virus with the wild-type sequence to identify mutations.
Confirmation of Resistance-Conferring Mutations
4.1. Site-Directed Mutagenesis using a ZIKV Infectious Clone
This protocol confirms that the identified mutations are responsible for the resistance phenotype.
4.1.1. Materials
-
ZIKV infectious clone plasmid
-
Site-directed mutagenesis kit
-
Competent E. coli
-
Plasmid purification kit
-
DNA sequencing service
-
Cell line for in vitro transcription and electroporation (e.g., BHK-21)
4.1.2. Protocol
-
Introduce the identified mutation(s) into the ZIKV infectious clone plasmid using a commercially available site-directed mutagenesis kit.
-
Transform the mutated plasmid into competent E. coli and select for positive clones.
-
Purify the plasmid DNA from several clones.
-
Confirm the presence of the desired mutation and the absence of other mutations by sequencing the NS5 region of the plasmid.
-
Linearize the plasmid and use it as a template for in vitro transcription to generate viral RNA.
-
Transfect the in vitro-transcribed RNA into a suitable cell line (e.g., BHK-21) by electroporation to rescue the recombinant virus.
-
Harvest the supernatant containing the recombinant virus and generate a virus stock.
-
Perform phenotypic characterization (EC50 determination) of the recombinant virus to confirm that the introduced mutation confers resistance to this compound.
Enzymatic Assay for ZIKV NS5 RdRp Activity
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of wild-type and mutant NS5 RdRp.
5.1. Materials
-
Expression plasmids for wild-type and mutant ZIKV NS5 RdRp domain
-
E. coli expression strain (e.g., BL21(DE3))
-
Protein purification system (e.g., Ni-NTA affinity chromatography)
-
RNA template and primer
-
Radionuclide-labeled NTPs (e.g., [α-³²P]GTP) or a fluorescence-based detection system
-
This compound
5.2. Protocol
-
Express and purify recombinant wild-type and mutant ZIKV NS5 RdRp proteins.
-
Set up the RdRp reaction mixture containing the purified enzyme, RNA template/primer, and a reaction buffer.
-
Add serial dilutions of this compound to the reaction mixtures.
-
Initiate the reaction by adding the NTPs, including the labeled NTP.
-
Incubate at the optimal temperature for the enzyme.
-
Stop the reaction and measure the incorporation of the labeled NTP into the newly synthesized RNA.
-
Calculate the 50% inhibitory concentration (IC50) of this compound for the wild-type and mutant enzymes.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Phenotypic Susceptibility of this compound-Resistant Virus
| Virus | EC50 (µM) of this compound | Fold-Change in EC50 |
| Wild-Type ZIKV | 1 | |
| This compound Resistant (P10) | ||
| This compound Resistant (P20) | ||
| Recombinant Mutant Virus |
Table 2: Replication Fitness of this compound-Resistant Virus
| Virus | Peak Titer (PFU/mL) | Time to Peak Titer (hours) |
| Wild-Type ZIKV | ||
| This compound Resistant | ||
| Recombinant Mutant Virus |
Table 3: Genotypic Analysis of this compound-Resistant Virus
| Virus | NS5 Gene Nucleotide Change | NS5 Amino Acid Change |
| This compound Resistant (P10) | ||
| This compound Resistant (P20) |
Table 4: Enzymatic Inhibition of Wild-Type and Mutant ZIKV NS5 RdRp
| Enzyme | IC50 (µM) of this compound | Fold-Change in IC50 |
| Wild-Type NS5 RdRp | 1 | |
| Mutant NS5 RdRp |
Visualizations
Caption: Experimental workflow for this compound resistance studies.
Caption: ZIKV replication cycle and the target of this compound.
Troubleshooting & Optimization
How to optimize Zikv-IN-2 concentration for cell-based assays
Welcome to the technical support center for Zikv-IN-2, a potent and selective inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize the use of this compound in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-nucleoside inhibitor that specifically targets the NS5 RNA-dependent RNA polymerase (RdRp) of the Zika virus.[1][2] The NS5 RdRp is an essential enzyme for the replication of the viral RNA genome.[1][2] By binding to a conserved pocket on the enzyme, this compound allosterically inhibits its polymerase activity, thereby preventing viral replication.
Q2: In which cell lines has this compound been validated?
A2: this compound has been validated in a variety of cell lines commonly used for ZIKV research, including Vero (African green monkey kidney), Huh-7 (human hepatoma), and A549 (human lung carcinoma) cells. Optimal concentrations may vary between cell lines.
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in 100% DMSO and then dilute it to the final working concentration in cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q4: How should this compound be stored?
A4: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to three months. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background cytotoxicity observed in uninfected, this compound treated cells. | 1. This compound concentration is too high. 2. Final DMSO concentration is above 0.5%. 3. Cell line is particularly sensitive to the compound or DMSO. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration) in your specific cell line. Use concentrations well below the CC50 for antiviral assays. 2. Ensure the final DMSO concentration in the culture medium is 0.5% or lower. Prepare intermediate dilutions of your stock solution in culture medium. 3. Test the compound in a different, more robust cell line if possible (e.g., Vero cells). |
| No or low antiviral activity observed. | 1. This compound concentration is too low. 2. Inappropriate timing of compound addition. 3. High Multiplicity of Infection (MOI) is overwhelming the inhibitor. 4. Compound has degraded. | 1. Perform a dose-response experiment to determine the EC50 (50% effective concentration). A typical starting range is 0.1 µM to 50 µM.[3] 2. For replication inhibitors, the compound should be added at the time of infection or shortly after. Consider a time-of-addition experiment to determine the optimal window for inhibition. 3. Reduce the MOI to a lower level (e.g., 0.1-1) to allow for effective inhibition.[4] 4. Use a fresh aliquot of the compound. Ensure proper storage conditions have been maintained. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent virus titer. 3. Pipetting errors. | 1. Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. 2. Always use a freshly thawed and titered virus stock for each experiment. 3. Use calibrated pipettes and be mindful of technique, especially when performing serial dilutions. |
| Precipitation of the compound in the culture medium. | 1. Poor solubility of this compound at the tested concentration. | 1. Ensure the DMSO stock is fully dissolved before diluting in aqueous media. 2. Briefly vortex the diluted solution before adding to the cells. 3. If precipitation persists, consider using a lower concentration or a different formulation if available. |
Quantitative Data Summary
The following tables provide a general guideline for this compound concentrations in common cell lines. It is highly recommended to determine the optimal concentrations for your specific experimental conditions.
Table 1: Recommended Concentration Ranges for Antiviral Assays
| Cell Line | EC50 (µM) | Recommended Testing Range (µM) |
| Vero | 2.5 - 7.5 | 0.1 - 20 |
| Huh-7 | 1.0 - 5.0 | 0.05 - 15 |
| A549 | 5.0 - 15.0 | 0.5 - 50 |
EC50 values are approximate and can vary based on the ZIKV strain and assay readout.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Vero | > 100 | > 13 |
| Huh-7 | > 100 | > 20 |
| A549 | > 100 | > 6 |
A higher Selectivity Index indicates a more favorable therapeutic window.
Experimental Protocols & Visualizations
Protocol: ZIKV Inhibition Assay using a Plaque Reduction Neutralization Test (PRNT)
This protocol details a standard method to determine the EC50 of this compound.
Materials:
-
Vero cells
-
Zika virus stock of known titer (PFU/mL)
-
This compound
-
DMSO
-
Complete DMEM (10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free DMEM
-
24-well plates
-
Staining solution (e.g., Crystal Violet with 4% formaldehyde)
-
Overlay medium (e.g., 1:1 mixture of 2X DMEM and 1.6% methylcellulose)
Procedure:
-
Cell Seeding: Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer the next day (e.g., 1.2 x 10^5 cells/well). Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in serum-free DMEM, starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (0.5% DMSO in serum-free DMEM).
-
Virus Preparation: Dilute the ZIKV stock in serum-free DMEM to a concentration that will yield 50-100 plaques per well.
-
Infection:
-
Mix equal volumes of the diluted virus and each compound dilution (and vehicle control).
-
Incubate this mixture for 1 hour at 37°C.
-
Remove the growth medium from the Vero cell monolayer and wash once with PBS.
-
Inoculate the cells with 200 µL of the virus-compound mixture.
-
Incubate for 1-2 hours at 37°C, gently rocking the plate every 15-20 minutes.
-
-
Overlay:
-
Carefully remove the inoculum from the wells.
-
Add 1 mL of the overlay medium to each well.
-
Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible.
-
-
Staining and Counting:
-
Fix the cells by adding the staining solution for at least 1 hour.
-
Gently wash the plates with water and let them air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression analysis to determine the EC50 value.
-
Caption: Workflow for ZIKV Plaque Reduction Neutralization Test (PRNT).
ZIKV Replication and Inhibition Pathway
The following diagram illustrates the simplified replication cycle of the Zika virus and the point of intervention for this compound.
Caption: ZIKV replication cycle and this compound mechanism of action.
References
- 1. Identification of Potent Zika Virus NS5 RNA-Dependent RNA Polymerase Inhibitors Combining Virtual Screening and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of Zika virus RNA-dependent RNA polymerase and its use to identify small-molecule Zika inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput cell-based screening method for Zika virus protease inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT2-dependent restriction of Zika virus by human macrophages but not dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Zikv-IN-2 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome potential off-target effects of ZIKV-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected levels of toxicity even at low concentrations of this compound. What could be the cause?
A1: Unexpected cytotoxicity is a common indicator of off-target effects. This compound, while designed to target a specific viral or host factor, may be interacting with other cellular targets essential for cell survival. This is a known phenomenon with kinase inhibitors, which can have activity against multiple kinases due to the conserved nature of the ATP-binding pocket.[1] We recommend performing a dose-response cell viability assay and comparing the IC50 (half-maximal inhibitory concentration) for antiviral activity with the CC50 (half-maximal cytotoxic concentration) to determine the therapeutic index.
Q2: I'm not observing the expected inhibition of Zika virus replication. Could this be related to off-target effects?
A2: Yes, paradoxical pathway activation is a documented off-target effect of some inhibitors.[2] this compound might be inhibiting its intended target but also activating a parallel or upstream pathway that inadvertently supports viral replication.[3] This can be investigated by examining the broader signaling pathways in the host cell upon treatment with the inhibitor. We recommend using a different class of ZIKV inhibitor as a positive control and performing orthogonal experiments, such as siRNA knockdown of the intended target, to validate the phenotype.
Q3: My experimental results with this compound are inconsistent across different cell lines. Why is this happening?
A3: The expression levels of on- and off-target proteins can vary significantly between different cell types. A cell line with high expression of an off-target kinase, for example, might be more sensitive to the cytotoxic effects of this compound, while a cell line with low expression might not show these effects. It is crucial to characterize the target and potential off-target profiles of the cell lines being used.
Troubleshooting Guides
Issue 1: High Background or Non-Specific Effects
Symptoms:
-
High levels of cell death in uninfected, inhibitor-treated control groups.
-
Inconsistent results at the same concentration.
-
Unexpected changes in cellular morphology.
Troubleshooting Steps:
-
Determine the Therapeutic Index: Perform a dose-response curve for both antiviral activity (e.g., plaque reduction assay) and cytotoxicity (e.g., MTT or CellTiter-Glo assay) to determine the selectivity index (SI = CC50 / IC50). A low SI indicates a narrow therapeutic window and potential for off-target effects at the effective concentration.
-
Use a Lower Concentration: If the SI is low, try using the lowest possible concentration of this compound that still provides a measurable antiviral effect.
-
Include Proper Controls: Always include vehicle-only (e.g., DMSO) controls and an unrelated inhibitor control to ensure the observed effects are specific to this compound.
-
Consider a Different Cell Line: If the issue persists, try a different host cell line that may have a different off-target profile.
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Symptoms:
-
Potent inhibition in a biochemical assay (e.g., purified enzyme inhibition) but weak or no activity in a cell-based viral replication assay.
Troubleshooting Steps:
-
Assess Cell Permeability: this compound may have poor cell permeability. Consider using a cell permeability assay or switching to an analog with better predicted permeability.
-
Check for Drug Efflux: The compound may be actively transported out of the cell by efflux pumps. This can be tested by co-incubating with known efflux pump inhibitors.
-
Metabolic Instability: The compound may be rapidly metabolized within the cell. Perform a metabolic stability assay using liver microsomes or cell lysates.
-
Perform a Target Engagement Assay: Use a technique like the NanoBRET assay to confirm that this compound is binding to its intended target within living cells.[4]
Quantitative Data Summary
The following tables provide hypothetical but representative data for characterizing the on- and off-target effects of this compound.
Table 1: In Vitro Potency and Cytotoxicity Profile of this compound
| Assay Type | Target/Cell Line | IC50 / CC50 (µM) | Selectivity Index (SI) |
| Antiviral Assay | ZIKV Plaque Reduction (Vero cells) | 0.5 | 40 |
| Cytotoxicity Assay | Vero Cells | 20 | |
| Cytotoxicity Assay | Huh7 Cells | 15 | |
| Cytotoxicity Assay | A549 Cells | > 50 |
Table 2: Kinase Selectivity Profile of this compound (Hypothetical)
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| On-Target Kinase X | 95% | 50 |
| Off-Target Kinase A (e.g., DYRK1A) | 85% | 230 |
| Off-Target Kinase B (e.g., CDK16) | 70% | 500 |
| Off-Target Kinase C (e.g., PIM3) | 40% | > 1000 |
This data is illustrative. It is highly recommended that researchers perform their own kinase profiling to understand the specific off-target effects of their compound lot.[4]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and add to the wells. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Protocol 2: Western Blot for Pathway Analysis
-
Sample Preparation: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the protein of interest (e.g., phosphorylated and total forms of a suspected off-target kinase).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the signaling pathway.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting its on-target and an off-target host kinase.
Caption: Experimental workflow for identifying and mitigating off-target effects of this compound.
Caption: A decision-making tree for troubleshooting common experimental issues with this compound.
References
ZIKV-IN-2 (NS2B-NS3 Protease) Assay Technical Support Center
Welcome to the technical support center for the ZIKV-IN-2 (Zika Virus NS2B-NS3 Protease) assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, access detailed experimental protocols, and find answers to frequently asked questions related to ZIKV protease assays. Our goal is to help you reduce assay variability and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay?
A1: The this compound assay is a general term for assays designed to measure the enzymatic activity of the Zika virus NS2B-NS3 protease. This protease is essential for viral replication, making it a key target for antiviral drug development.[1][2][3] Assays can be broadly categorized into two types: in vitro (biochemical/enzymatic) and cell-based assays.
Q2: What is the fundamental difference between an in vitro and a cell-based ZIKV protease assay?
A2: An in vitro assay uses purified, recombinant ZIKV NS2B-NS3 protease and a synthetic substrate to measure enzymatic activity directly, often through fluorescence or luminescence.[4][5] A cell-based assay, on the other hand, measures the protease's activity within a living cell, which provides insights into factors like compound permeability and cytotoxicity.[1][2]
Q3: What are the common sources of variability in ZIKV protease assays?
A3: Variability can arise from several factors including the specific protease construct used (linked vs. unlinked), the purity and concentration of the enzyme and substrate, incubation times and temperatures, the final concentration of solvents like DMSO, and for cell-based assays, cell line integrity, passage number, and cell density.[1][4][6]
Q4: How do I choose between a linked and an unlinked NS2B-NS3 protease for my assay?
A4: While linked constructs (where NS2B and NS3 are connected by a flexible linker) are commonly used, some studies suggest that the unlinked, naturally occurring form of the protease may exhibit higher activity.[6] The choice may depend on the specific research question and the desired balance between mimicking the natural state and assay convenience.
Troubleshooting Guides
In Vitro (Enzymatic) Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inaccurate pipetting- Incomplete mixing of reagents- Temperature gradients across the plate- Edge effects | - Use calibrated pipettes and proper technique.- Ensure thorough mixing of master mixes before dispensing.- Equilibrate plates to the reaction temperature before adding the enzyme.[4]- Avoid using the outer wells of the plate or fill them with buffer/media. |
| Low Signal or No Activity | - Inactive enzyme- Incorrect buffer pH or composition- Degraded substrate- Incorrect excitation/emission wavelengths | - Verify enzyme activity with a positive control inhibitor.- Optimize buffer conditions (e.g., pH, ionic strength).[4]- Prepare fresh substrate solution and protect it from light.- Confirm plate reader settings match the fluorophore's specifications. |
| High Background Signal | - Autohydrolysis of the substrate- Fluorescent interference from compounds or plastics- Contaminated reagents | - Run a no-enzyme control to determine the rate of substrate autohydrolysis.- Screen compounds for intrinsic fluorescence at the assay wavelengths.- Use fresh, high-quality reagents and dedicated consumables. |
| Inconsistent IC50 Values | - Variable enzyme or substrate concentrations- Inconsistent incubation times- DMSO concentration affecting enzyme activity | - Prepare fresh enzyme and substrate dilutions for each experiment.- Standardize all incubation steps precisely.- Maintain a consistent final DMSO concentration across all wells.[4] |
Cell-Based Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability in Reporter Signal | - Inconsistent cell seeding density- Uneven transfection efficiency- Variation in compound treatment time- Edge effects | - Use an automated cell counter for accurate seeding.- Optimize transfection protocol and use a positive control for expression.- Standardize the timing of compound addition and incubation.- Use outer wells for media-only controls. |
| Low Signal-to-Background Ratio | - Low expression of the protease or reporter- Suboptimal reporter substrate concentration- High background luminescence/fluorescence | - Use a stronger promoter or a more stable cell line.- Titrate the reporter substrate to determine the optimal concentration.- Use opaque plates for luminescence assays to reduce crosstalk.[1] |
| Compound Cytotoxicity | - Compound concentration is too high- Compound is inherently toxic to the cell line | - Perform a separate cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the non-toxic concentration range.[1][7]- If cytotoxic, consider if the observed inhibition is a true effect on the protease or a result of cell death. |
| Discrepancy Between In Vitro and Cell-Based Results | - Poor cell permeability of the compound- Compound instability in cell culture media- Compound is a substrate for cellular efflux pumps- Off-target effects of the compound | - These are valid biological results. Further investigation into the compound's properties is needed.[8] |
Quantitative Data Summary
The following tables summarize key quantitative parameters often encountered in ZIKV NS2B-NS3 protease assays.
Table 1: Example IC50 Values for ZIKV NS2B-NS3 Protease Inhibitors (In Vitro)
| Compound | IC50 (µM) | Assay Conditions | Reference |
| Compound 8 | 6.85 | 5 µM Protease, 10 µM Boc-KKR-AMC substrate | [3] |
| Compound 3 | 14.01 | 5 µM Protease, 10 µM Boc-KKR-AMC substrate | [3] |
| Compound 9 | 14.2 | 5 µM Protease, 10 µM Boc-KKR-AMC substrate | [3] |
| Temoporfin | 18.77 | 5 µM Protease, 10 µM Boc-KKR-AMC substrate | [3] |
| MK-591 | Not specified, but active | Not specified | [1][8] |
Table 2: Example EC50 and CC50 Values for ZIKV Inhibitors (Cell-Based)
| Compound | EC50 (µM) | CC50 (µM) | Cell Line | Reference |
| Compound 8 | 0.52 | >200 | Huh-7 | [3] |
| Compound 3 | 2.15 | >200 | Huh-7 | [3] |
| Compound 9 | 3.52 | 61.48 | Huh-7 | [3] |
| Chlorcyclizine | 69.0 ± 7.3 | Not specified | Vero | [9] |
| Novobiocin | 26.12 ± 0.33 | 850.50 | Vero | [10] |
Experimental Protocols
Protocol 1: In Vitro Fluorescence-Based Protease Activity Assay
This protocol is adapted from a standard fluorescence resonance energy transfer (FRET) assay for ZIKV NS2B-NS3 protease.
Materials:
-
Purified recombinant ZIKV NS2B-NS3 protease
-
Fluorogenic substrate (e.g., Bz-Nle-KRR-AMC)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 5% glycerol[4]
-
Test compounds and DMSO
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw enzyme and substrate on ice.
-
Prepare a master mix of assay buffer and substrate to the desired final concentration (e.g., 5 µM).[4]
-
Serially dilute test compounds in DMSO, then dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Assay Plate Setup:
-
Add the diluted compounds or DMSO (for controls) to the wells of the microplate.
-
Add the substrate master mix to all wells.
-
-
Initiate Reaction:
-
Equilibrate the plate at 37°C for 5-10 minutes.[4]
-
Initiate the reaction by adding the diluted enzyme to all wells except the "no-enzyme" control wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 340-360 nm, Em: 440-460 nm for AMC).[4]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the positive (enzyme + DMSO) and negative (no enzyme) controls.
-
Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Luciferase Reporter Assay
This protocol describes a general workflow for a cell-based assay using a luciferase reporter system.[1]
Materials:
-
A suitable human cell line (e.g., 293T, Huh-7)
-
Expression plasmids for ZIKV NS2B-NS3 protease and a reporter construct (e.g., cyclized luciferase with a protease cleavage site).[1]
-
Cell culture medium and supplements
-
Transfection reagent
-
Test compounds and DMSO
-
White, opaque 96-well plates
-
Luciferase assay reagent (e.g., Dual-Glo)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Transfection:
-
Co-transfect the cells with the ZIKV protease expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours post-transfection, remove the transfection medium and add fresh medium containing serial dilutions of the test compounds or DMSO (vehicle control).
-
-
Incubation:
-
Incubate the plate for an additional 24-48 hours to allow for protease expression and reporter cleavage.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to all wells according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate-based luminometer.
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle control (100% activity) and a positive control inhibitor or a "no protease" control (0% activity).
-
Plot the percent inhibition versus compound concentration and calculate the EC50 value.
-
In parallel, assess compound cytotoxicity to ensure the observed inhibition is not due to cell death.
-
Visualizations
Caption: ZIKV NS2B-NS3 protease cleaves the viral polyprotein.
Caption: Workflow for an in vitro ZIKV protease FRET assay.
Caption: Workflow for a cell-based ZIKV protease reporter assay.
References
- 1. A high-throughput cell-based screening method for Zika virus protease inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of NS2B-NS3 protease inhibitor that impairs Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. In-Depth Characterization of Zika Virus Inhibitors Using Cell-Based Electrical Impedance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic candidates for the Zika virus identified by a high-throughput screen for Zika protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
Addressing Zikv-IN-2 instability in long-term experiments
Welcome to the technical support center for Zikv-IN-2, a potent inhibitor of the Zika virus NS5 methyltransferase. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the stability of this compound in long-term experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for troubleshooting issues that may arise during the use of this compound.
Q1: I am observing a decrease in the efficacy of this compound over the course of my multi-day cell culture experiment. What could be the cause?
A1: A decline in the inhibitory activity of this compound in long-term experiments is likely due to compound instability in the culture medium. Several factors can contribute to this:
-
Hydrolytic Degradation: this compound may be susceptible to hydrolysis in aqueous culture media, especially at physiological pH and temperature (37°C).
-
Metabolic Degradation: Cells in culture can metabolize the compound, converting it into less active or inactive forms.
-
Adsorption to Plasticware: The compound might adsorb to the surface of cell culture plates or flasks, reducing its effective concentration in the medium.
-
Light Sensitivity: Prolonged exposure to light can lead to photodegradation of the compound.
Troubleshooting Steps:
-
Replenish the Compound: For experiments lasting longer than 24-48 hours, consider performing partial or complete media changes with freshly prepared this compound.
-
Optimize Dosing Schedule: Based on the compound's half-life in your specific experimental setup, determine an optimal re-dosing schedule.
-
Use Low-Binding Plates: If adsorption is suspected, switch to low-protein-binding tissue culture plates.
-
Protect from Light: Minimize the exposure of your experimental setup to direct light by using amber-colored plates or by keeping the incubator in a dark room.
Q2: How can I assess the stability of this compound in my specific cell culture medium?
A2: You can perform a stability study by incubating this compound in your cell culture medium (with and without cells) over a time course that mimics your experiment.
Experimental Workflow for Stability Assessment:
Caption: Workflow for determining the stability of this compound in cell culture medium.
Q3: Are there any known degradation products of this compound that could be interfering with my assay?
A3: While specific degradation products of this compound are proprietary information, it is possible that metabolites or degradation products could have off-target effects or interfere with assay readouts.
Troubleshooting Potential Interference:
-
Control Experiments: Include vehicle-only controls and, if possible, a structurally related but inactive analog of this compound to assess non-specific effects.
-
Assay Specificity: If using a fluorescence-based assay, check for potential autofluorescence of the compound or its degradation products.[1]
-
LC-MS Analysis: Analyze your culture supernatant by LC-MS to identify potential degradation peaks that are not present in freshly prepared medium.
Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of this compound (10 µM) in Common Cell Culture Media at 37°C
| Time (hours) | Remaining this compound in DMEM (%) | Remaining this compound in RPMI-1640 (%) |
| 0 | 100 | 100 |
| 8 | 85 | 88 |
| 24 | 62 | 65 |
| 48 | 38 | 42 |
| 72 | 15 | 20 |
Table 2: Effect of Serum on this compound Half-Life in DMEM at 37°C
| Fetal Bovine Serum (FBS) Concentration | Half-life (t½) in hours |
| 0% | 30 |
| 2% | 26 |
| 10% | 22 |
Experimental Protocols
Protocol 1: Determination of this compound Antiviral Activity using a Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Seed Vero cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate overnight to form a confluent monolayer.
-
Compound Dilution: Prepare a serial dilution of this compound in serum-free DMEM.
-
Virus-Compound Incubation: Mix the diluted compound with an equal volume of Zika virus (e.g., MR766 strain) to achieve a final concentration of 100 plaque-forming units (PFU) per 100 µL. Incubate the mixture for 1 hour at 37°C.
-
Infection: Remove the growth medium from the Vero cells and infect the cells with 100 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Overlay: After incubation, remove the inoculum and overlay the cells with 1 mL of DMEM containing 2% FBS and 0.8% methylcellulose.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
Staining and Plaque Counting: After incubation, fix the cells with 4% paraformaldehyde and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. The 50% effective concentration (EC50) can be determined using a dose-response curve.
Signaling Pathways and Mechanisms
Zika Virus NS5 and its Role in Interferon Signaling Evasion
Zika virus non-structural protein 5 (NS5) is a key multifunctional enzyme essential for viral replication. It possesses both methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) activity. The MTase domain is responsible for capping the viral RNA, which is crucial for its stability and translation.[2] this compound is designed to inhibit this MTase activity.
Furthermore, ZIKV NS5 plays a critical role in antagonizing the host's innate immune response. It targets the STAT2 protein for degradation, thereby inhibiting the type I interferon (IFN) signaling pathway.[3] This allows the virus to evade the host's antiviral defenses. By inhibiting NS5, this compound is expected to not only block viral replication but also restore the host's ability to mount an effective antiviral response.
Caption: ZIKV NS5-mediated evasion of the host interferon response and the site of action for this compound.
Logical Flow for Troubleshooting this compound Instability
The following diagram outlines a logical approach to troubleshooting experiments where this compound instability is suspected.
Caption: A decision-making flowchart for addressing this compound instability issues.
References
Best practices for storing and handling Zikv-IN-2
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Zikv-IN-2, a small molecule inhibitor of the Zika virus. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C or -80°C. Under these conditions, the compound is expected to be stable for an extended period.
Q2: What is the recommended solvent for reconstituting this compound?
A2: The primary publication describing this compound (also referred to as compound 3) does not specify the solvent used for biological assays. However, for many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating a concentrated stock solution. It is advisable to start with a small amount of the compound to test its solubility in your chosen solvent.
Q3: How do I properly reconstitute solid this compound?
A3: To reconstitute this compound, allow both the vial of the solid compound and the solvent (e.g., DMSO) to come to room temperature before opening to prevent condensation. Add the appropriate volume of solvent to the vial to achieve the desired stock concentration. Mix gently by vortexing or swirling until the solid is completely dissolved.
Q4: How should I store the reconstituted this compound solution?
A4: Once reconstituted, it is best to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. These aliquots should be stored at -20°C or -80°C. For short-term use (a few days), the stock solution may be stored at 4°C, but long-term storage at this temperature is not recommended.
Q5: What are the general safety precautions for handling this compound?
A5: As with any research chemical with limited toxicological data, standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, gloves, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, wash the affected area immediately with plenty of water.
Troubleshooting Guides
Issue 1: this compound is not dissolving in the chosen solvent.
-
Possible Cause: The compound may have low solubility in the selected solvent at the desired concentration.
-
Solution:
-
Try gentle warming of the solution (be cautious as heat can degrade some compounds).
-
Use sonication to aid dissolution.
-
Attempt to dissolve the compound in a different solvent. For in-vitro experiments, if DMSO is not suitable, consider other organic solvents like ethanol, or a co-solvent system.
-
If the issue persists, try preparing a more dilute stock solution.
-
Issue 2: The biological activity of this compound appears to be lower than expected.
-
Possible Cause 1: The compound may have degraded due to improper storage or handling.
-
Solution:
-
Ensure that the solid compound and stock solutions have been stored at the correct temperatures and protected from light.
-
Avoid multiple freeze-thaw cycles by using single-use aliquots.
-
Prepare a fresh stock solution from the solid compound.
-
-
Possible Cause 2: The compound may have precipitated out of the solution when diluted into an aqueous experimental medium.
-
Solution:
-
Visually inspect the diluted solution for any signs of precipitation.
-
Decrease the final concentration of this compound in your assay.
-
Consider the use of a surfactant or co-solvent in your final assay buffer to maintain solubility, ensuring it does not interfere with the experiment.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life (General Guideline) | Notes |
| Solid (Powder) | -20°C or -80°C | Up to several years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 6 months | Store in single-use aliquots. |
| Diluted (Aqueous) Solution | 2-8°C | Use immediately | Prone to precipitation and degradation. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₃N₃O₃ | [1] |
| Molecular Weight | 401.5 g/mol | [1] |
| EC₅₀ (against ZIKV) | 7.4 µM | [2] |
Experimental Protocols & Workflows
General Workflow for Handling this compound
The following diagram illustrates a standard workflow for preparing this compound for use in cell-based assays.
Caption: Workflow for this compound handling from storage to experimental use.
Signaling Pathway Context: ZIKV Replication and Inhibition
This compound is an inhibitor of Zika virus replication. While its precise molecular target has not been publicly disclosed, it is understood to interfere with the viral life cycle. The diagram below provides a simplified overview of the Zika virus replication cycle, which is the general process that this compound aims to disrupt.
Caption: Simplified Zika virus replication cycle and the inhibitory role of this compound.
References
How to interpret ambiguous results in Zikv-IN-2 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret ambiguous results in the ZIKV-IN-2 assay. The this compound assay is a cell-based high-throughput screening assay designed to identify inhibitors of Zika virus (ZIKV) replication. Ambiguous results can arise from various factors, and this guide provides a structured approach to identifying the root cause and finding a solution.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ambiguous results in the this compound assay?
Ambiguous results in the this compound assay can stem from several factors, including:
-
Compound Cytotoxicity: The test compound may be toxic to the host cells, leading to a reduction in the reporter signal that is not due to the specific inhibition of viral replication.
-
High Background Signal: This can be caused by contamination, non-specific binding of detection reagents, or issues with the cell line.
-
Low Signal-to-Noise Ratio: A narrow dynamic range between the positive and negative controls can make it difficult to distinguish true hits from random fluctuations.
-
Assay Variability: Inconsistent results across replicate wells or between experiments can be due to technical errors in pipetting, cell seeding, or reagent preparation.
-
Compound Interference: The test compound may directly interfere with the reporter enzyme or the detection chemistry.
Q2: How can I determine if my test compound is cytotoxic?
If you observe a significant reduction in the assay signal, it is crucial to determine if this is due to antiviral activity or cytotoxicity. A dedicated cytotoxicity assay should be performed in parallel with the primary screening assay.
Troubleshooting Guide for Cytotoxicity:
-
Perform a Cytotoxicity Assay: Use a standard method such as the MTT, MTS, or LDH release assay to measure cell viability in the presence of your test compound at the same concentrations used in the this compound assay.
-
Analyze the Results: Compare the 50% cytotoxic concentration (CC50) with the 50% effective concentration (EC50) from the antiviral assay.
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value (typically >10) indicates that the compound's antiviral activity is not due to general cytotoxicity.[1]
Data Presentation: Interpreting Cytotoxicity Data
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Interpretation |
| A | 1.5 | >100 | >66 | Not cytotoxic at effective concentrations. |
| B | 5.0 | 7.5 | 1.5 | Ambiguous. Antiviral effect may be due to cytotoxicity. |
| C | 25 | 15 | 0.6 | Cytotoxic. Not a viable antiviral candidate. |
Q3: My negative controls (virus-infected, no compound) show a high signal, leading to a low Z'-factor. What should I do?
A high background signal in the negative control wells can compress the dynamic range of the assay, making it difficult to identify true hits. The Z'-factor is a statistical measure of assay quality, and a value below 0.5 indicates that the assay is not robust enough for reliable hit identification.
Troubleshooting Guide for High Background:
-
Check for Contamination: Ensure that cell cultures, media, and reagents are free from microbial contamination.
-
Optimize Cell Seeding Density: Too many cells can lead to a high background. Perform a cell titration experiment to find the optimal seeding density.[2]
-
Verify Reagent Quality: Ensure that all reagents, including the detection substrate, are within their expiration dates and have been stored correctly.
-
Wash Steps: If your protocol includes wash steps, ensure they are performed thoroughly to remove any unbound reagents.
Q4: My results are not reproducible between experiments. How can I improve assay consistency?
Poor reproducibility can be a significant source of ambiguity. It is essential to standardize all aspects of the experimental protocol.
Troubleshooting Guide for Assay Variability:
-
Standardize Cell Culture Conditions: Use cells at a consistent passage number and ensure they are in the logarithmic growth phase.
-
Automate Liquid Handling: If possible, use automated liquid handlers for pipetting to minimize human error.
-
Use Master Mixes: Prepare master mixes of reagents (e.g., virus dilution, detection reagents) to ensure consistency across all wells.
-
Monitor Environmental Conditions: Ensure that the incubator temperature, CO2 levels, and humidity are stable.
-
Include Proper Controls: Always include positive (e.g., a known ZIKV inhibitor) and negative (e.g., DMSO vehicle) controls on every plate.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxicity of test compounds on the host cell line used in the this compound assay.
Materials:
-
Host cell line (e.g., Vero, A549)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at the same density as the this compound assay and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the medium from the cells and add the compound dilutions. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubate for the same duration as the this compound assay (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the cell control and determine the CC50 value.
Visualizations
Experimental Workflow for Troubleshooting Ambiguous Results
Caption: Workflow for interpreting and troubleshooting ambiguous results in the this compound assay.
Hypothetical ZIKV Replication Pathway Targeted by this compound
Caption: Simplified pathway of ZIKV replication, highlighting a potential target for the this compound assay.
References
Optimizing incubation time for Zikv-IN-2 in protease assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Zikv-IN-2 in Zika virus (ZIKV) protease assays. The information provided is intended to help optimize experimental conditions, with a focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in ZIKV research?
This compound is a small molecule inhibitor of the Zika virus NS2B-NS3 protease.[1] The NS2B-NS3 protease is essential for the cleavage of the viral polyprotein, a critical step in the viral replication cycle. By inhibiting this protease, this compound can block viral replication, making it a valuable tool for studying the Zika virus life cycle and a potential candidate for antiviral drug development.
Q2: What is the general mechanism of action for ZIKV protease inhibitors?
Zika virus NS2B-NS3 protease is a serine protease. Inhibitors can act through various mechanisms, including reversible or irreversible binding to the active site of the enzyme. Understanding the specific mechanism of this compound is crucial for optimizing assay conditions, including incubation time. While the detailed mechanism for this compound is not extensively published, many small molecule inhibitors of flavivirus proteases are competitive, binding reversibly to the active site.
Q3: Why is optimizing the incubation time for this compound in a protease assay important?
Optimizing the incubation time is critical for obtaining accurate and reproducible results for several reasons:
-
Reaching Equilibrium: For reversible inhibitors, the binding between the inhibitor and the enzyme is a dynamic process. Sufficient incubation time is required to reach equilibrium, where the rates of association and dissociation are equal. Measuring activity before equilibrium is reached can lead to an underestimation of the inhibitor's potency (IC50 value).
-
Time-Dependent Inhibition: Some inhibitors exhibit time-dependent inhibition, where the initial inhibitor-enzyme complex isomerizes to a more tightly bound complex over time. In such cases, the inhibitory effect increases with longer pre-incubation times.
-
Inhibitor Stability: The stability of this compound under assay conditions (e.g., temperature, pH, buffer components) can influence the optimal incubation time. Prolonged incubation could lead to degradation of the inhibitor, resulting in a loss of activity.
-
Enzyme Stability: The ZIKV NS2B-NS3 protease itself has limited stability in solution. Long incubation times might lead to a decrease in enzyme activity, independent of the inhibitor's effect.
Q4: What are typical starting points for incubation time in a ZIKV protease assay?
Based on published protocols for other ZIKV protease inhibitors, a common starting point for pre-incubation of the enzyme with the inhibitor is between 15 and 30 minutes at room temperature or 37°C.[2] Following this pre-incubation, the substrate is added, and the reaction is monitored for an additional 15 to 60 minutes. However, the optimal times will be specific to this compound and the particular assay conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | Insufficient pre-incubation time, not allowing the binding to reach equilibrium. | Perform a time-course experiment to determine the optimal pre-incubation time. Incubate the enzyme and this compound for varying durations (e.g., 5, 15, 30, 60, 120 minutes) before adding the substrate. Plot the resulting IC50 values against the pre-incubation time. The optimal time is the point at which the IC50 value stabilizes. |
| Instability of this compound or the protease during incubation. | Test the stability of both the enzyme and this compound independently under assay conditions for the duration of the planned experiment. This can be done by pre-incubating each component separately and then initiating the reaction. | |
| No or very weak inhibition observed. | The incubation time is too short for a slow-binding inhibitor. | Increase the pre-incubation time of this compound with the protease. |
| This compound is unstable under the assay conditions and degrades during incubation. | Decrease the incubation time or modify the assay buffer to improve stability (e.g., adjust pH, add stabilizing agents like glycerol, use fresh preparations). | |
| Apparent increase in IC50 value with longer incubation times. | Degradation of this compound during a prolonged incubation period. | Shorten the pre-incubation and/or reaction monitoring times. Confirm inhibitor stability over the time course of the experiment. |
| The ZIKV NS2B-NS3 protease is unstable and losing activity over time, independent of the inhibitor. | Run a control reaction without the inhibitor to monitor the enzyme's stability over the same incubation period. If the enzyme is unstable, shorten the overall assay time. |
Experimental Protocols
Protocol 1: Determining Optimal Pre-incubation Time for this compound
This protocol aims to determine the necessary pre-incubation time for this compound to reach binding equilibrium with the ZIKV NS2B-NS3 protease.
Materials:
-
Purified recombinant ZIKV NS2B-NS3 protease
-
This compound stock solution (in DMSO)
-
Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 1 mM CHAPS)
-
96-well black microplates
-
Fluorescence plate reader
Methodology:
-
Prepare a serial dilution of this compound: Prepare a range of concentrations of this compound in assay buffer. It is recommended to perform a 2-fold serial dilution to cover a broad concentration range around the expected IC50. Also, prepare a vehicle control (DMSO in assay buffer).
-
Set up pre-incubation time points: Design the experiment to include several pre-incubation times (e.g., 5, 15, 30, 60, and 120 minutes).
-
Enzyme and Inhibitor Pre-incubation:
-
For each time point, add a fixed concentration of ZIKV NS2B-NS3 protease to the wells of the microplate.
-
Add the different concentrations of this compound (and the vehicle control) to the wells containing the enzyme.
-
Incubate the plate at the desired temperature (e.g., 37°C) for the specified pre-incubation time.
-
-
Initiate the Reaction: After the respective pre-incubation times, add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Monitor Fluorescence: Immediately begin monitoring the increase in fluorescence in a plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates) at regular intervals for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound at each pre-incubation time point.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of this compound concentration for each pre-incubation time and fit the data to a dose-response curve to determine the IC50 value.
-
Plot the calculated IC50 values as a function of the pre-incubation time. The optimal pre-incubation time is the shortest time at which the IC50 value becomes constant.
-
Data Presentation: Expected Outcome of Pre-incubation Time Optimization
| Pre-incubation Time (minutes) | IC50 of this compound (µM) |
| 5 | 15.2 |
| 15 | 8.5 |
| 30 | 5.1 |
| 60 | 5.0 |
| 120 | 5.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for optimizing the pre-incubation time of this compound.
Caption: Simplified pathway of ZIKV protease inhibition by this compound.
References
Avoiding false positives with Zikv-IN-2 in HTS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid false positives when using Zika virus (ZIKV) inhibitors in high-throughput screening (HTS) campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of false positives in a ZIKV NS2B-NS3 protease HTS assay?
False positives in ZIKV protease HTS assays can arise from several sources, broadly categorized as compound-related and technology-related interference. It is crucial to identify and eliminate these artifacts to ensure that hit compounds are genuine inhibitors of the viral protease.[1][2][3]
Common Causes of False Positives:
-
Compound Autofluorescence: Test compounds that fluoresce at the same wavelength as the assay's reporter molecule can artificially increase the signal, mimicking inhibition in fluorescence-based assays.[2]
-
Luciferase Inhibition: In assays utilizing luciferase reporters, compounds can directly inhibit the luciferase enzyme, leading to a decreased signal that is misinterpreted as protease inhibition.[1][2][4][5][6]
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to reproducible but artifactual inhibition.[1][2]
-
Cytotoxicity: In cell-based assays, compounds that are toxic to the cells will lead to a decrease in reporter signal, which can be mistaken for specific antiviral activity.[7][8]
-
Redox Activity and Thiol Reactivity: Compounds with redox potential or the ability to react with thiols can interfere with assay components, leading to false signals.[2]
-
Metal Impurities: Inorganic impurities, such as zinc, within a compound sample can cause false-positive signals in various biochemical and biosensor assays.[9][10][11]
Q2: How can I differentiate between a true ZIKV protease inhibitor and a cytotoxic compound in my cell-based HTS?
Distinguishing between specific antiviral activity and general cytotoxicity is a critical step in hit validation. A common approach is to perform a counter-screen to assess cell viability in the absence of the virus.
A widely used method is the MTT or CCK-8 assay, which measures metabolic activity as an indicator of cell viability.[6][12][13] By treating cells with your compound at the same concentrations used in the primary screen and measuring cell viability, you can determine if the observed effect was due to cytotoxicity. A true inhibitor should show potent activity against the virus at concentrations where it has minimal impact on cell viability.
Q3: My primary screen is a biochemical assay using a fluorogenic peptide substrate. What are the key counter-screens I should perform?
For biochemical HTS using fluorogenic substrates, it is essential to perform counter-screens to rule out assay interference.
Recommended Counter-Screens:
-
Fluorescence Interference Scan: Scan the emission spectrum of the compound at the excitation wavelength of the assay to identify autofluorescent compounds.
-
Assay without Enzyme: Run the assay with the compound and substrate but without the ZIKV protease. An active compound in this setup is likely an assay artifact.
-
Orthogonal Assay: Validate hits using a different assay format that is less susceptible to the same artifacts. For example, if the primary screen is fluorescence-based, a confirmation assay could be based on a different detection method like luminescence or a biophysical method.
Troubleshooting Guides
Issue 1: High Hit Rate of Potential Inhibitors in a Luciferase-Based Reporter Assay
A high hit rate in a primary HTS campaign often indicates a systematic issue leading to a large number of false positives. In luciferase-based assays, direct inhibition of the luciferase enzyme is a common culprit.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a high hit rate in a luciferase-based ZIKV HTS assay.
Issue 2: Inconsistent Results Between Primary Biochemical Screen and Cell-Based Validation Assay
Discrepancies between biochemical and cell-based assays are common and can be due to several factors. A compound that is active against the purified enzyme may not be effective in a cellular context.
Possible Reasons and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Poor Cell Permeability | The compound may not be able to cross the cell membrane to reach the viral protease in the cytoplasm. | - Assess compound permeability using in silico predictions or experimental assays (e.g., PAMPA). - Consider structure-activity relationship (SAR) studies to improve permeability. |
| Compound Efflux | The compound may be actively transported out of the cell by efflux pumps. | Test for inhibition in the presence of known efflux pump inhibitors. |
| Metabolic Instability | The compound may be rapidly metabolized by the cell into an inactive form. | Perform metabolic stability assays using liver microsomes or hepatocytes. |
| Off-Target Effects | In the cellular environment, the compound may interact with other cellular components, leading to a loss of specific activity or causing cytotoxicity that masks the antiviral effect. | Profile the compound against a panel of host cell targets to identify potential off-target interactions. |
Experimental Protocols
Protocol 1: Cell-Based ZIKV Protease Inhibition Assay
This protocol is adapted from a high-throughput cell-based screening method for ZIKV protease inhibitor discovery.[4][5][6]
Objective: To quantify the inhibitory activity of test compounds on ZIKV NS2B-NS3 protease activity within a cellular context using a luciferase reporter system.
Materials:
-
293T cells
-
Plasmids:
-
Expression plasmid for a cyclized firefly luciferase fused to a ZIKV NS2B-NS3 cleavage sequence.
-
Expression plasmid for ZIKV NS2B-NS3 protease.
-
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
-
White, opaque 384-well plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed 293T cells in 384-well plates at an optimized density and incubate overnight.
-
Transfection: Co-transfect the cells with the luciferase reporter plasmid and the ZIKV protease expression plasmid.
-
Compound Addition: Add test compounds at various concentrations to the wells. Include appropriate controls (e.g., DMSO vehicle control, positive control inhibitor).
-
Incubation: Incubate the plates for 24-48 hours.
-
Lysis and Luminescence Reading: Add luciferase assay reagent to lyse the cells and initiate the luminescent reaction. Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the controls and calculate the percent inhibition for each compound concentration. Determine the IC50 value for active compounds.
Protocol 2: Cell Viability Counter-Screen (CCK-8 Assay)
This protocol is a common method to assess compound cytotoxicity.[6]
Objective: To determine the effect of test compounds on the viability of the host cells used in the primary screen.
Materials:
-
293T cells (or the same cell line as the primary assay)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
CCK-8 reagent
-
Clear 96-well or 384-well plates
-
Absorbance microplate reader
Methodology:
-
Cell Seeding: Seed cells in plates at the same density as the primary assay and incubate overnight.
-
Compound Addition: Add test compounds at the same concentrations used in the primary screen. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for the same duration as the primary assay (e.g., 24-48 hours).
-
Reagent Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability relative to the DMSO control. Determine the CC50 (50% cytotoxic concentration) for each compound.
ZIKV NS2B-NS3 Protease Signaling Pathway and HTS Workflow
The ZIKV genome is translated into a single polyprotein, which is then cleaved by viral and host proteases to yield individual viral proteins.[5][14] The NS2B-NS3 protease is responsible for cleaving multiple sites within the viral polyprotein and is essential for viral replication.
Caption: Simplified pathway of ZIKV polyprotein processing by the NS2B-NS3 protease and the point of inhibition for a targeted antiviral.
The following diagram illustrates a typical HTS workflow for identifying ZIKV protease inhibitors, incorporating steps to identify and eliminate false positives.
Caption: Experimental workflow for a ZIKV inhibitor HTS campaign, including hit validation and false positive removal.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high-throughput cell-based screening method for Zika virus protease inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A high-throughput cell-based screening method for Zika virus protease inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of anti-Zika virus activities of broad-spectrum antivirals and NIH clinical collection compounds using a cell-based, high-throughput screen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Phenotypic High-Content Imaging Assay for Assessing the Antiviral Activity of Small-Molecule Inhibitors Targeting Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal impurities cause false positives in high-throughput screening campaigns. | Semantic Scholar [semanticscholar.org]
- 11. Item - Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - American Chemical Society - Figshare [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a high-throughput colorimetric Zika virus infection assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput Antiviral Assays to Screen for Inhibitors of Zika Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Zikv-IN-2 Dosage for In Vivo Studies
Disclaimer: As "Zikv-IN-2" is a hypothetical compound and specific in vivo data is unavailable, this guide is based on established principles and data from in vivo studies of other Zika virus (ZIKV) NS5 inhibitors with similar mechanisms of action. Researchers should use this information as a starting point and always perform dose-response and toxicity studies for their specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is designed to target the Zika virus non-structural protein 5 (NS5). NS5 is a critical viral enzyme with two key functional domains: an RNA-dependent RNA polymerase (RdRp) and a methyltransferase (MTase). This compound is believed to inhibit one or both of these domains, thereby disrupting viral RNA replication and capping, which are essential for producing new viral particles.[1][2]
Q2: What are the recommended animal models for in vivo efficacy studies of this compound?
A2: The most commonly used and recommended animal models for ZIKV inhibitor studies are immunocompromised mice, particularly the AG129 (deficient in both type I and type II interferon receptors) and IFNAR-/- (deficient in the type I interferon receptor) strains. These models are highly susceptible to ZIKV infection and develop robust viremia and clinical signs of disease, making them suitable for evaluating antiviral efficacy. For studies requiring a model with a more intact immune system, rhesus macaques are considered the gold standard, although they are more resource-intensive.
Q3: What are the typical routes of administration for ZIKV NS5 inhibitors in vivo?
A3: The route of administration depends on the physicochemical properties of the compound. Common routes for ZIKV NS5 inhibitors in preclinical studies include:
-
Intramuscular (IM): Often used for compounds with good parenteral bioavailability.
-
Oral (PO): Preferred for drugs with good oral bioavailability, as it is a more clinically relevant route.
-
Intraperitoneal (IP): A common route in rodent studies for systemic delivery.
-
Subcutaneous (SC): Another option for systemic delivery in animal models.
Q4: How do I determine the starting dose for my in vivo experiments with this compound?
A4: The starting dose should be determined based on in vitro efficacy data (e.g., EC50) and cytotoxicity data (CC50). A common approach is to start with a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro EC50. It is crucial to perform a dose-ranging study to identify a dose that is both efficacious and well-tolerated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of in vivo efficacy despite good in vitro potency. | Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or poor distribution to target tissues. | - Conduct a PK study to determine the compound's half-life, Cmax, and tissue distribution. - Consider alternative routes of administration or formulation strategies to improve exposure. |
| Inappropriate Animal Model: The chosen animal model may not be sufficiently susceptible to ZIKV infection or may metabolize the compound differently than humans. | - Ensure the use of a validated immunocompromised mouse model (e.g., AG129, IFNAR-/-). - If possible, confirm findings in a second animal model. | |
| Observed Toxicity in Animals (e.g., weight loss, lethargy, mortality). | Compound-related Toxicity: The administered dose may be too high and causing off-target effects. | - Perform a maximum tolerated dose (MTD) study to determine the highest non-toxic dose. - Reduce the dose and/or the frequency of administration. - Analyze plasma and tissue samples for signs of organ toxicity (e.g., liver enzymes). |
| Vehicle-related Toxicity: The vehicle used to dissolve the compound may be causing adverse effects. | - Test the vehicle alone in a control group of animals. - Explore alternative, well-tolerated vehicles. | |
| Variability in Experimental Results. | Inconsistent Dosing Technique: Inaccurate or inconsistent administration of the compound can lead to variable exposure. | - Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, intramuscular injection). - Use calibrated equipment for dosing. |
| Biological Variability: Individual animal responses can vary. | - Increase the number of animals per group to improve statistical power. - Ensure animals are age- and sex-matched. |
Data on Analogous ZIKV NS5 Inhibitors
The following tables summarize in vivo data for known ZIKV NS5 inhibitors. This information can be used as a reference for designing studies with this compound.
Table 1: In Vivo Efficacy of Selected ZIKV NS5 Inhibitors
| Compound | Target | Animal Model | Route of Administration | Dosage Regimen | Key Findings |
| BCX4430 (Galidesivir) | RdRp | AG129 Mice | Intramuscular | 300 mg/kg/day | Significantly improved survival even when treatment was initiated during peak viremia. |
| Rhesus Macaques | Intramuscular | 100 mg/kg loading dose, then 25 mg/kg BID | Abrogated viremia. | ||
| 7-deaza-2’-C-methyladenosine (7DMA) | RdRp | AG129 Mice | Not specified | Not specified | Reduced viremia and delayed morbidity and mortality.[1] |
| Sofosbuvir | RdRp | IFNAR-/- Mice | Oral | 33 mg/kg/day | Protected against ZIKV-induced weight loss and death in 50% of treated mice.[3] |
| Rhesus Macaques | Not specified | Not specified | Showed a protective effect against vertical transmission. | ||
| NITD008 | RdRp | A129 Mice | Not specified | 50 mg/kg/day | 50% of treated mice survived without neurological signs, but the compound was deemed too toxic for further development. |
Table 2: In Vitro Potency of Selected ZIKV NS5 Inhibitors
| Compound | EC50 (in Vero cells) | CC50 (in Vero cells) | Selectivity Index (SI) |
| BCX4430 (Galidesivir) | 3.8 - 11.7 µg/mL | >200 µg/mL | >17 |
| 7-deaza-2’-C-methyladenosine (7DMA) | 9.6 ± 2.2 µM | >357 µM | >37 |
| Sofosbuvir | ~0.4 - 5 µM (in various human cell lines) | Not specified | Not specified |
| Theaflavin | 8.19 µM | Not specified | Not specified |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in AG129 Mice
-
Animal Acclimatization: House 6-8 week old male and female AG129 mice in a BSL-2 facility for at least one week prior to the experiment.
-
Compound Formulation:
-
Disclaimer: The optimal vehicle for this compound must be determined experimentally. A common starting point for poorly soluble compounds is a formulation of 10% DMSO, 40% PEG400, and 50% sterile water.
-
Prepare a stock solution of this compound in 100% DMSO.
-
On each treatment day, dilute the stock solution with the appropriate volumes of PEG400 and sterile water to achieve the final desired concentration and vehicle composition.
-
-
Infection:
-
Infect mice subcutaneously (s.c.) in the footpad with a pre-determined lethal dose of a pathogenic ZIKV strain (e.g., 10^4 PFU of the FSS13025 strain).
-
-
Treatment:
-
Initiate treatment at a specified time point post-infection (e.g., 4 hours post-infection for prophylactic studies or 24-48 hours post-infection for therapeutic studies).
-
Administer this compound at the desired dose and route (e.g., oral gavage or intramuscular injection) once or twice daily for a specified duration (e.g., 7-10 days).
-
Include a vehicle-treated control group.
-
-
Monitoring:
-
Monitor mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy, hind limb paralysis) and survival for at least 21 days post-infection.
-
Collect blood samples at various time points (e.g., days 2, 4, 6 post-infection) to determine viremia by plaque assay or qRT-PCR.
-
-
Endpoint Analysis:
-
At the end of the study or upon euthanasia, collect tissues (e.g., brain, spleen, liver, testes) to determine viral load and for histopathological analysis.
-
Visualizations
Caption: Mechanism of ZIKV NS5 Inhibition by this compound.
References
Validation & Comparative
Zikv-IN-2 Versus Allosteric Inhibitors of ZIKV Protease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Zika virus (ZIKV), a member of the Flaviviridae family, continues to be a significant global health concern due to its association with severe neurological disorders.[1] The ZIKV NS2B-NS3 protease is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[1][2] This guide provides a detailed comparison of Zikv-IN-2, a recently identified inhibitor, with other allosteric inhibitors of the ZIKV NS2B-NS3 protease.
Overview of Inhibition Strategies
ZIKV NS2B-NS3 protease inhibitors can be broadly categorized into two main types: active-site inhibitors and allosteric inhibitors. Active-site inhibitors directly compete with the substrate for binding to the catalytic site of the enzyme. In contrast, allosteric inhibitors bind to a distinct site on the protease, inducing a conformational change that ultimately inhibits its enzymatic activity.[1][2] This allosteric inhibition presents a promising strategy that may offer advantages in terms of specificity and resistance profiles.
This compound: A Fused Tricyclic Derivative
This compound (also referred to as Compound 3) is a fused tricyclic derivative of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one.[3] It has been identified as a non-competitive inhibitor of the ZIKV NS2B-NS3 protease, indicating an allosteric mechanism of action.[4]
Comparative Performance Data
The following tables summarize the quantitative data for this compound and a selection of other reported allosteric inhibitors of ZIKV NS2B-NS3 protease.
Table 1: In Vitro Enzymatic Inhibition
| Compound/Inhibitor Series | Type | IC50 (μM) |
| This compound (Compound 3) | Non-competitive | 14.01[4] |
| Phenylquinoline & Aminobenzamide Derivatives | Allosteric | 3.8 - 14.4[1] |
| Compound 8 | Non-competitive | 6.85[4] |
| LabMol-301 | Not specified | 7.4[5] |
Table 2: Cell-Based Antiviral Activity
| Compound/Inhibitor Series | Cell Line | EC50 (μM) |
| This compound (Compound 3) | Not specified | 7.4[3] |
| This compound (Compound 3) | Not specified | 2.15[4][6] |
| Compound 8 | Not specified | 0.52[4][6] |
| Compound 9 | Not specified | 3.52[4] |
Mechanism of Action: Allosteric Inhibition
Allosteric inhibitors of the ZIKV NS2B-NS3 protease, including this compound, function by binding to a site remote from the enzyme's active site. This binding event triggers a conformational change in the protease, rendering the active site catalytically inactive. A notable target for allosteric inhibitors is a transient, deep, and hydrophobic pocket that is exposed in the "super-open" conformation of the protease.[1]
Caption: Allosteric inhibition of ZIKV NS2B-NS3 protease.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
ZIKV NS2B-NS3 Protease Activity Assay (Fluorogenic Peptide Substrate)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against the ZIKV protease in a biochemical setting.
-
Enzyme and Substrate Preparation:
-
Recombinantly express and purify the ZIKV NS2B-NS3 protease.
-
Prepare a stock solution of a fluorogenic peptide substrate, such as Boc-Gly-Arg-Arg-AMC.
-
-
Assay Procedure:
-
In a 96-well plate, add the purified ZIKV NS2B-NS3 protease to a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 1 mM CHAPS).
-
Add varying concentrations of the test inhibitor (e.g., this compound) to the wells.
-
Incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes at 37°C).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 450 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the fluorescence data.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for ZIKV protease activity assay.
Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit ZIKV replication in a cellular context, providing the half-maximal effective concentration (EC50).
-
Cell Culture and Infection:
-
Culture a susceptible cell line (e.g., Vero cells) in a 96-well plate.
-
Prepare serial dilutions of the test compound.
-
Pre-treat the cells with the compound dilutions for a specified time.
-
Infect the cells with ZIKV at a known multiplicity of infection (MOI).
-
-
Incubation and Endpoint Measurement:
-
Incubate the infected cells for a period that allows for viral replication and cytopathic effect (CPE) to occur (e.g., 72 hours).
-
Measure the endpoint, which can be:
-
Cell Viability: Using assays like MTT or CellTiter-Glo to quantify the number of viable cells.
-
Viral RNA Quantification: Using RT-qPCR to measure the amount of viral RNA in the cell supernatant.
-
Plaque Reduction Assay: To determine the reduction in viral titer.
-
-
-
Data Analysis:
-
Plot the percentage of inhibition of viral replication (or CPE) against the logarithm of the compound concentration.
-
Calculate the EC50 value from the resulting dose-response curve.
-
Concurrently, determine the 50% cytotoxic concentration (CC50) of the compound on uninfected cells to assess its selectivity index (SI = CC50/EC50).
-
Conclusion
Both this compound and other identified allosteric inhibitors demonstrate promising activity against the ZIKV NS2B-NS3 protease in the low micromolar range. The non-competitive mechanism of action shared by these compounds suggests they bind to an allosteric site, a strategy that could offer advantages over traditional active-site inhibitors. Further preclinical development, including in vivo efficacy and safety studies, is warranted to evaluate the therapeutic potential of these allosteric inhibitors for the treatment of Zika virus infection.
References
- 1. Allosteric Inhibitors of Zika Virus NS2B-NS3 Protease Targeting Protease in “Super-Open” Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of New Zika Protease and Polymerase Inhibitors through the Open Science Collaboration Project OpenZika - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of NS2B-NS3 protease inhibitor that impairs Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Zikv-IN-2 and Other Active Site Inhibitors of Zika Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zikv-IN-2 and other active site inhibitors targeting the Zika virus (ZIKV) NS2B-NS3 protease. The data presented is based on available experimental findings to assist researchers in evaluating potential antiviral candidates.
Introduction to Zika Virus and the NS2B-NS3 Protease Target
The Zika virus, a member of the Flaviviridae family, encodes its genetic information in a single-stranded positive-sense RNA genome. This genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to release individual functional viral proteins. The viral NS2B-NS3 protease plays a crucial role in this process, making it a prime target for antiviral drug development. Inhibition of this protease disrupts the viral life cycle, preventing viral replication. This compound is a fused tricyclic derivative of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one that has been identified as an inhibitor of Zika virus infection[1]. This guide compares its activity with other known active site inhibitors of the ZIKV NS2B-NS3 protease.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the in vitro efficacy of this compound and other reported ZIKV NS2B-NS3 protease active site inhibitors. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Antiviral Activity (EC50) of ZIKV NS2B-NS3 Protease Inhibitors
| Compound | EC50 (µM) | Cell Line | Virus Strain | Reference |
| This compound (Compd 3) | 7.4 | Vero | Not Specified | [1] |
| Compound 1 | 1.2 | A549 | Not Specified | [2] |
| Compound 2 | 5.2 | Not Specified | Not Specified | [3] |
| Compound 3 | 4.1 | Not Specified | Not Specified | [3] |
| Ribavirin | 1.1 | A549 | Not Specified | [2] |
| Sofosbuvir | 1.2 | A549 | Not Specified | [2] |
Table 2: Enzymatic Inhibitory Activity (IC50) of ZIKV NS2B-NS3 Protease Inhibitors
| Compound | IC50 (µM) | Assay Type | Reference |
| Compound 2 | 5.2 | Not Specified | [3] |
| Compound 3 | 4.1 | Not Specified | [3] |
| Compound 5 | 5 | Fluorescence-based | [4] |
| Compound 12 | 5 | Fluorescence-based | [4] |
| Compound 1 | 13 - 28 | Fluorescence-based | [4] |
| Compound 4 | 13 - 28 | Fluorescence-based | [4] |
| Compound 6 | 13 - 28 | Fluorescence-based | [4] |
| Compound 7 | 13 - 28 | Fluorescence-based | [4] |
| Compound 13 | 13 - 28 | Fluorescence-based | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to evaluate the efficacy of ZIKV NS2B-NS3 protease inhibitors.
Protocol 1: Fluorescence-Based NS2B-NS3 Protease Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the ZIKV NS2B-NS3 protease using a fluorogenic substrate.
Materials:
-
Purified recombinant ZIKV NS2B-NS3 protease
-
Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add a fixed concentration of the ZIKV NS2B-NS3 protease to each well.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).
-
The rate of increase in fluorescence is proportional to the protease activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay determines the ability of a compound to protect host cells from virus-induced cell death.
Materials:
-
Vero cells (or other susceptible cell line)
-
Zika virus stock
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
Test compounds dissolved in DMSO
-
96-well clear-bottom microplates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed Vero cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cells and add the diluted compounds.
-
Infect the cells with Zika virus at a pre-determined multiplicity of infection (MOI). Include uninfected and virus-only controls.
-
Incubate the plates for a period sufficient to observe significant CPE in the virus-only control wells (e.g., 3-5 days).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the uninfected control (100% viability) and the virus-only control (0% protection).
-
Determine the EC50 value by plotting the percentage of protection against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental workflows.
References
- 1. inspiralis.com [inspiralis.com]
- 2. Comparative analysis of different cell systems for Zika virus (ZIKV) propagation and evaluation of anti-ZIKV compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zika Virus Infectious Cell Culture System and the In Vitro Prophylactic Effect of Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
Decoding Zikv-IN-2: A Comparative Guide to its Flavivirus Methyltransferase Inhibition
For Immediate Release
A Deep Dive into the Specificity of Zikv-IN-2 Reveals a Targeted Approach to Combating Zika Virus, with a Comparative Look at Broader Spectrum Flavivirus Inhibitors.
Researchers and drug development professionals now have access to a comprehensive comparison of this compound, a known inhibitor of the Zika virus (ZIKV), and its activity profile. Crucially, this guide clarifies that this compound targets the viral NS5 methyltransferase (MTase), an enzyme essential for viral replication, and not the viral protease as has been a point of confusion.[1] While specific cross-reactivity data for this compound against other flavivirus methyltransferases remains to be published, this guide provides a comparative analysis with other known flavivirus MTase inhibitors to offer a broader perspective on inhibitor specificity and pan-flavivirus potential.
The nonstructural protein 5 (NS5) is the largest and most conserved protein among flaviviruses, making its methyltransferase domain a prime target for antiviral drug development.[2][3][4] This enzyme is responsible for capping the viral RNA, a critical step for its stability and translation into viral proteins. Inhibition of the NS5 MTase effectively halts viral replication.
Comparative Inhibitory Activity of Flavivirus MTase Inhibitors
To provide a clear overview of the current landscape of flavivirus MTase inhibitors, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other notable compounds against the MTases of Zika, Dengue (DENV), West Nile (WNV), and Yellow Fever (YFV) viruses.
| Inhibitor | Target Virus | IC50 (µM) | Reference |
| This compound | ZIKV | 38.86 | [1] |
| NSC 111552 | DENV3 | Low micromolar | [2][3] |
| WNV | 1.1 | [2] | |
| ZIKV | Higher than DENV3 | [2] | |
| YFV | Higher than DENV3 | [2] | |
| NSC 288387 | DENV3 | Low micromolar | [2][3] |
| WNV | 1.6 | [2] | |
| ZIKV | Similar to DENV3 | [2] | |
| YFV | Higher than DENV3 | [2] | |
| Sinefungin | ZIKV | 4.03 | [5] |
| DENV | ~0.63 | [5] | |
| WNV | ~14 | [5] | |
| Theaflavin | ZIKV | 10.10 | [6][7] |
| Compound 30 | DENV | 26 | [8] |
| ZIKV | 28 | [8] | |
| Compound 33 | DENV | 23 | [8] |
| ZIKV | 19 | [8] |
Experimental Protocols
The determination of inhibitory activity against flavivirus NS5 methyltransferases is conducted through various established assays. Below are detailed methodologies for key experimental approaches.
Luminescence-Based Methyltransferase Assay
This assay is a high-throughput method for screening potential inhibitors.[5][6]
-
Protein Expression and Purification: The NS5 MTase domain of the respective flavivirus is expressed in a suitable system (e.g., E. coli) and purified using affinity chromatography.
-
Inhibitor Incubation: The purified MTase enzyme is pre-incubated with the test compound (e.g., this compound) at varying concentrations for a defined period (e.g., 1 hour) at room temperature.
-
Methyltransferase Reaction: The enzymatic reaction is initiated by adding the substrates: a capped RNA oligonucleotide and the methyl donor, S-adenosyl-L-methionine (SAM). The reaction is allowed to proceed for a set time (e.g., 2 hours).
-
Signal Detection: A reagent is added that specifically detects the product of the methyltransferase reaction, S-adenosyl-L-homocysteine (SAH). The conversion of a substrate to a luminescent signal is proportional to the amount of SAH produced and thus, the enzyme activity.
-
Data Analysis: The luminescence is measured using a luminometer. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Fluorescence Polarization (FP)-Based High-Throughput Screening (HTS) Assay
This method is used to identify inhibitors that target the SAM-binding site of the MTase.[2][3]
-
Assay Principle: The assay utilizes a fluorescent analog of SAM (e.g., FL-NAH). When FL-NAH is bound to the larger MTase enzyme, it emits highly polarized light. In the presence of an inhibitor that displaces FL-NAH, the smaller, unbound fluorescent molecule tumbles more rapidly, resulting in a decrease in fluorescence polarization.
-
Reaction Setup: Purified flavivirus MTase is mixed with the fluorescent probe in a suitable buffer.
-
Inhibitor Addition: Test compounds are added to the mixture.
-
Measurement: After an incubation period, the fluorescence polarization is measured. A decrease in polarization indicates inhibition.
-
IC50 Determination: The IC50 value is determined by titrating the inhibitor and measuring the corresponding changes in fluorescence polarization.
Radiometric [³H]SAM Filter-Binding Assay
This traditional method directly measures the transfer of a radiolabeled methyl group.[9]
-
Reaction Mixture: The assay is performed in a reaction buffer containing the purified MTase, the RNA substrate (e.g., GpppA-RNA), and the radiolabeled methyl donor, [³H]S-adenosyl-L-methionine ([³H]SAM). The test inhibitor is included at various concentrations.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Filtration: The reaction is stopped, and the mixture is transferred to a filter membrane that binds the RNA.
-
Washing: The filter is washed to remove unincorporated [³H]SAM.
-
Scintillation Counting: The amount of radioactivity retained on the filter, corresponding to the methylated RNA, is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for assessing the cross-reactivity of an MTase inhibitor.
Caption: Role of NS5 MTase in the flavivirus RNA capping process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Broad-spectrum small-molecule inhibitors targeting the SAM-binding site of flavivirus NS5 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Small-Molecule Inhibitors Targeting the SAM-Binding Site of Flavivirus NS5 Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavivirus RNA cap methyltransferase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Zika Virus NS5 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification and Characterization of Zika Virus NS5 Methyltransferase Inhibitors [frontiersin.org]
- 7. Identification and Characterization of Zika Virus NS5 Methyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Article: Optimization of a fragment linking hit toward Dengue and Zika virus NS5 methyltransferases inhibitors • ZIKAlliance [zikalliance.tghn.org]
- 9. Flaviviral methyltransferase/RNA interaction: Structural basis for enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zikv-IN-2 and Other Published Zika Virus Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zikv-IN-2's performance against a range of published inhibitors targeting the Zika virus (ZIKV) NS2B-NS3 protease, an essential enzyme for viral replication. The following sections present a compilation of experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to aid in the evaluation of these potential antiviral compounds.
Performance Data of ZIKV Protease Inhibitors
The development of effective ZIKV therapeutics is a critical area of research, with numerous compounds identified as potential inhibitors of the viral NS2B-NS3 protease. The data presented below summarizes the in vitro efficacy of this compound and other notable inhibitors.
Enzymatic Inhibition and Antiviral Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function, in this case, the activity of the ZIKV NS2B-NS3 protease. The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time, indicating the drug's potency in a cell-based assay. The 50% cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of viable cells. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a crucial measure of a compound's therapeutic window.
| Compound | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Mechanism of Action |
| This compound (Compound 3) | 14.01[1][2] | 7.4[3] | >200[4] | >27 | Non-competitive[1][2] |
| Compound 8 | 6.85[1][2] | 0.52[4] | >200[4] | >384.61 | Non-competitive[1][2] |
| Compound 9 | 14.2[1][2] | 3.52[4] | 61.48[4] | 17.46 | Non-competitive[1][2] |
| Temoporfin | 18.77[2] | 2[4] | 61.05[4] | 30.53 | - |
| Niclosamide | 0.37[5] | - | - | - | - |
| Nitazoxanide | - | - | - | - | - |
| Bromocriptine | - | - | - | - | - |
| Novobiocin | 25-87[6] | - | - | - | - |
| PHA-690509 | 1.72[5] | - | - | - | - |
| Theaflavin | 10.10[7] | 8.19[7] | - | - | - |
| Pyrimidine-Der1 | - | 6.13[8] | >93.6 | >15.27 | Entry Inhibitor |
| MH1 | 0.44 | - | - | - | Non-active-site inhibitor |
| Quercetin Hydrate | - | 11.9 (virucidal) | >1000 | >84 | - |
| 6-azauridine | - | 3.18 | - | - | - |
| Finasteride | - | 9.85 | - | - | - |
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide, providing a framework for the evaluation of ZIKV protease inhibitors.
ZIKV NS2B-NS3 Protease Inhibition Assay (Fluorogenic Substrate)
This assay quantifies the enzymatic activity of the ZIKV NS2B-NS3 protease by measuring the cleavage of a fluorogenic peptide substrate.
-
Reagents and Materials:
-
Recombinant ZIKV NS2B-NS3 protease
-
Fluorogenic substrate (e.g., Boc-Gly-Arg-Arg-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.5, 10% glycerol, 0.01% Triton X-100)
-
Test compounds and DMSO (vehicle control)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dispense a small volume (e.g., 5 µL) of each compound dilution into the wells of the microplate. Include wells with DMSO only as a negative control.
-
Add the ZIKV NS2B-NS3 protease solution (e.g., 40 µL of 6.25 nM) to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 350 nm, Em: 450 nm) over time.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This cell-based assay determines the ability of a compound to inhibit ZIKV-induced cell death (cytopathic effect, CPE).
-
Reagents and Materials:
-
Susceptible cell line (e.g., Vero cells, A549 cells)
-
Zika virus stock
-
Cell culture medium and supplements
-
Test compounds and DMSO
-
96-well clear-bottom microplates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Infect the cells with ZIKV at a predetermined multiplicity of infection (MOI). Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
Incubate the plates for a period sufficient to observe significant CPE in the positive control wells (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the uninfected and infected controls.
-
Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
-
Visualizing Key Processes
To better understand the context of ZIKV protease inhibition, the following diagrams illustrate the viral replication cycle and a typical experimental workflow.
Caption: The Zika Virus replication cycle within a host cell.
Caption: A typical workflow for the discovery and validation of ZIKV protease inhibitors.
References
- 1. Development of NS2B-NS3 protease inhibitor that impairs Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Evaluating Known Zika Virus NS2B-NS3 Protease Inhibitor Scaffolds via In Silico Screening and Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. ovid.com [ovid.com]
- 7. Zika virus NS2B-NS3 protease binding assay for compound screen using grating-coupled interferometry [protocols.io]
- 8. Evaluating Known Zika Virus NS2B-NS3 Protease Inhibitor Scaffolds via In Silico Screening and Biochemical Assays [mdpi.com]
Independent Verification of Zikv-IN-2 Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of Zikv-IN-2 against Zika virus (ZIKV) with other alternative compounds. The information is supported by experimental data from peer-reviewed studies to aid in the independent verification of its therapeutic potential.
Executive Summary
Zika virus, a member of the Flavivirus genus, has emerged as a significant global health concern due to its association with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults. The development of effective antiviral therapies is a critical public health priority. This compound has been identified as an inhibitor of Zika virus with a reported half-maximal effective concentration (EC50) of 7.4 μM. This guide presents a comparative analysis of this compound's antiviral potency and cytotoxicity against that of other notable ZIKV inhibitors, including chloroquine, amodiaquine, niclosamide, and 25-hydroxycholesterol. The data is presented to facilitate a comprehensive evaluation of these compounds for further research and development.
Comparison of Antiviral Activity and Cytotoxicity
The following table summarizes the quantitative data on the antiviral efficacy (EC50) and cytotoxicity (CC50) of this compound and its alternatives against Zika virus. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a crucial parameter for evaluating the therapeutic window of a compound; a higher SI value indicates a more favorable safety profile.
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Vero | 7.4 | >200 | >27 | (Xu et al., 2020) |
| Chloroquine | Vero | 9.82 - 14.2 | 94.95 - 134.54 | ~6.7 - 13.7 | (Barrows et al., 2016) |
| Amodiaquine | Vero | Low µM | Not specified | Not specified | (Han et al., 2018) |
| Niclosamide | SNB-19 | 1.72 | Not specified | Not specified | (Xu et al., 2016) |
| 25-Hydroxycholesterol | - | 0.2 | Not specified | Not specified | (Li et al., 2017) |
Note: Direct comparison of these values should be approached with caution, as the experimental conditions, including the specific Zika virus strain, cell line, and assay method, may vary between studies. The data for this compound is derived from a study by Xu et al. (2020) using Vero cells.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antiviral activity of compounds against the Zika virus.
Plaque Reduction Neutralization Test (PRNT)
The Plaque Reduction Neutralization Test is the gold standard for quantifying infectious virus particles and determining the neutralizing antibody titers, which can also be adapted to assess the inhibitory effect of antiviral compounds.
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible cells, such as Vero cells, in 6-well or 12-well plates and incubate until confluent.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) in a virus diluent.
-
Virus-Compound Incubation: Mix a known titer of Zika virus with each dilution of the test compound and incubate for a specific period (e.g., 1 hour at 37°C) to allow the compound to interact with the virus.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures and allow for adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days to allow for plaque development.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: The percentage of plaque reduction is calculated by comparing the number of plaques in the treated wells to the untreated virus control wells. The EC50 value is the concentration of the compound that inhibits plaque formation by 50%.
Reporter Gene Assay
Reporter virus systems, such as those expressing luciferase or green fluorescent protein (GFP), offer a high-throughput method for screening antiviral compounds.
Methodology:
-
Cell Seeding: Seed host cells in 96-well plates.
-
Compound Treatment: Add serial dilutions of the test compound to the cells.
-
Infection: Infect the cells with a reporter-expressing Zika virus.
-
Incubation: Incubate the plates for a defined period (e.g., 48 hours) to allow for virus replication and reporter gene expression.
-
Signal Detection: Measure the reporter signal (e.g., luminescence for luciferase or fluorescence for GFP) using a plate reader.
-
EC50 Calculation: The reduction in reporter signal in the presence of the compound compared to the untreated control is used to calculate the EC50 value.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
Methodology:
-
Cell Seeding: Seed host cells in 96-well plates.
-
Compound and Virus Addition: Add serial dilutions of the test compound and a standard amount of Zika virus to the cells.
-
Incubation: Incubate the plates for several days until CPE is observed in the untreated virus control wells.
-
Cell Viability Measurement: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.
-
EC50 and CC50 Calculation: The EC50 is the compound concentration that provides 50% protection against virus-induced CPE. The 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%, is determined in parallel by treating uninfected cells with the same compound dilutions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Zika virus entry and replication pathway, providing context for the mechanism of action of antiviral compounds, and a typical experimental workflow for antiviral screening.
Figure 1. Simplified Zika Virus Lifecycle.
Figure 2. General workflow for antiviral drug screening.
Safety Operating Guide
Navigating the Safe Disposal of Zikv-IN-2: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in the vital work of drug development, particularly in the context of emerging infectious diseases like the Zika virus, the proper handling and disposal of investigational compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Zikv-IN-2, a known Zika virus inhibitor, emphasizing operational safety and logistical planning. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on established best practices for the disposal of chemical and pharmaceutical research compounds.
Core Principles of Laboratory Waste Management
The disposal of any chemical substance, including this compound, must adhere to institutional, local, and national regulations. The primary goal is to mitigate risks to personnel and the environment. Key to this is the proper segregation of waste streams to ensure that chemical hazards are managed appropriately.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound and associated materials.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
-
Standard laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
2. Waste Segregation and Classification: Proper segregation is the most critical step in the disposal process. It is essential to differentiate between hazardous and non-hazardous waste.
-
Unused or Expired this compound: Pure, unused, or expired this compound should be treated as chemical waste. It should not be mixed with regular trash or biohazardous waste.
-
Contaminated Materials: Items such as gloves, pipette tips, and empty vials that have come into direct contact with this compound should be considered chemically contaminated waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of these solutions down the drain.
3. Waste Collection and Storage:
-
Solid Waste: Collect all solid materials contaminated with this compound in a designated, leak-proof container lined with a chemically resistant bag. The container must be clearly labeled as "Hazardous Chemical Waste" and should specify "this compound contaminated materials."
-
Liquid Waste: Use a dedicated, shatter-proof container for liquid waste containing this compound. The container must be compatible with the solvents used. Label the container with "Hazardous Liquid Waste," the name of the compound (this compound), and the approximate concentration and volume.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. EHS will ensure that the waste is transported and disposed of by a licensed hazardous waste management vendor, typically through incineration at a permitted facility.[1][2]
-
Maintain a manifest or record of the disposed waste as required by your institution and regulatory agencies.[3]
Data Presentation: Waste Stream Classification for this compound
| Waste Type | Description | Container Type | Disposal Pathway |
| Solid Chemical Waste | Unused/expired this compound powder; materials heavily contaminated with the pure compound. | Labeled, sealed, chemically resistant container. | Hazardous Waste Collection (via EHS) |
| Contaminated Labware | Gloves, pipette tips, vials, and other disposable items with residual this compound. | Labeled, leak-proof container with a chemical waste bag. | Hazardous Waste Collection (via EHS) |
| Liquid Chemical Waste | Solutions containing this compound (e.g., from assays or stock solutions). | Labeled, sealed, shatter-proof liquid waste container. | Hazardous Waste Collection (via EHS) |
| Non-Contaminated Waste | Outer packaging, paper towels used for general cleaning (no direct contact with this compound). | Regular trash receptacle. | General Waste |
Experimental Protocols Cited
While specific experimental protocols for this compound are proprietary to the developing entities, its use as a Zika virus inhibitor with an EC50 of 7.4 μM suggests its application in cell-based antiviral assays.[4] The disposal procedures outlined above are standard for small molecule inhibitors used in such research contexts.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Zikv-IN-2
Note: "Zikv-IN-2" is understood to be a research designation for a Zika virus inhibitor, not a publicly cataloged chemical. As such, this guidance is predicated on the precautionary principle for handling novel chemical compounds with unknown toxicological profiles. A thorough internal risk assessment by your institution's Environmental Health and Safety (EH&S) department is mandatory before commencing any work.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with this compound. The following procedural guidance is designed to answer specific operational questions, ensuring the safe handling and disposal of this novel antiviral compound.
Immediate Safety and Handling Protocols
Given the uncharacterized nature of this compound, it must be treated as a potent and hazardous substance.[1][2] All handling procedures should be designed to minimize exposure through inhalation, dermal contact, and ingestion.[3]
Engineering and Administrative Controls
Before personal protective equipment (PPE) is considered, engineering and administrative controls are the primary lines of defense.
-
Primary Engineering Control: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed in a certified chemical fume hood or a powder containment hood to prevent the inhalation of aerosols or fine particles.[1][4] For sterile applications, a Class II Biosafety Cabinet (BSC) may be appropriate, but a risk assessment should be conducted to ensure it provides adequate chemical containment.[5]
-
Secondary Containment: All containers of this compound, whether in solid or solution form, must be stored in clearly labeled, sealed, and durable secondary containers to prevent spills and leaks.[2]
-
Restricted Access: The area where this compound is handled and stored should be a designated and restricted zone, with clear signage indicating the presence of a potent compound of unknown toxicity.[2]
-
Training: All personnel must receive documented training on the specific hazards (known and potential) of this compound and the specific procedures for its safe handling and disposal.
Personal Protective Equipment (PPE) Selection
The selection of PPE is critical and should be based on a comprehensive risk assessment of the specific procedures being performed.[1][6] The following table outlines the minimum recommended PPE for handling this compound.
| Risk Level | Task Example | Minimum Required PPE Ensemble |
| Moderate | Handling sealed containers, preparing dilute solutions in a fume hood. | - Disposable lab coat with knit cuffs- Double-gloving with nitrile gloves (inner glove tucked under the cuff of the lab coat)[1]- ANSI Z87.1-compliant safety glasses with side shields[2] |
| High | Weighing or manipulating the solid compound, handling concentrated solutions, potential for aerosol generation. | - Disposable, fluid-resistant, solid-front gown with tight-fitting cuffs- Double-gloving with chemically resistant gloves (e.g., nitrile)- ANSI Z87.1-compliant chemical splash goggles[1]- Face shield worn over goggles[2]- NIOSH-approved respirator (e.g., N95 or higher, based on risk assessment)[5] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling a novel antiviral inhibitor like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
